molecular formula C7H8N2O4 B061880 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one CAS No. 163803-34-7

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

货号: B061880
CAS 编号: 163803-34-7
分子量: 184.15 g/mol
InChI 键: ZGHUDFKJBIXWMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one is a synthetically accessible pyridinone derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a versatile and privileged scaffold for the design and synthesis of novel kinase inhibitors. Its core structure, featuring a lactam and a nitro group, allows for strategic functionalization, making it a key intermediate in developing targeted therapeutic agents. Researchers primarily utilize this compound to investigate structure-activity relationships (SAR) in the inhibition of various protein kinases implicated in oncology, inflammatory diseases, and neurodegenerative disorders. Its mechanism of action typically involves competitive binding at the enzyme's ATP-binding pocket, disrupting phosphorylation cascades that drive pathological cell signaling. The specific substitution pattern on the pyridinone ring is critical for conferring selectivity and potency against a range of kinase targets. This high-purity reagent is intended for use in high-throughput screening, hit-to-lead optimization campaigns, and biochemical assay development. It is supplied for laboratory research applications only.

属性

IUPAC Name

4-hydroxy-5,6-dimethyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-4(2)8-7(11)5(6(3)10)9(12)13/h1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHUDFKJBIXWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716271
Record name 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163803-34-7
Record name 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Thermodynamic Stability and Degradation Pathways of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and handling of highly substituted heterocycles require a rigorous understanding of their physicochemical vulnerabilities. 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one is a complex, multi-functionalized scaffold characterized by competing tautomeric equilibria, intense intramolecular hydrogen bonding, and distinct degradation liabilities. This whitepaper provides an in-depth analysis of its thermodynamic stability, maps its primary degradation pathways, and outlines self-validating experimental protocols for kinetic profiling.

Structural and Thermodynamic Profiling

Tautomeric Equilibrium: Lactam vs. Lactim

The core of this molecule is the 2-pyridone ring, which exists in a dynamic tautomeric equilibrium with its 2-hydroxypyridine (lactim) counterpart. The thermodynamic preference between these states is highly solvent- and phase-dependent. In polar solvents and the solid state, the 2-pyridone (lactam) form is predominantly favored due to the stabilization of its high dipole moment and the formation of helical hydrogen-bonded dimers1[1]. The energy difference between the two tautomers is remarkably small (typically 2–9 kJ/mol), making the equilibrium highly sensitive to external stressors[1].

Substituent Effects and Intramolecular Stabilization

The specific substitution pattern of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one dictates its unique stability profile:

  • 3-Nitro Group: Acts as a powerful electron-withdrawing group (EWG). It significantly lowers the pKa of the adjacent 4-hydroxy proton. More importantly, it participates in a strong intramolecular hydrogen bond with the 4-OH group. This "locked" conformation restricts bond rotation and stabilizes the molecule against spontaneous hydrolysis2[2].

  • 5,6-Dimethyl Groups: Provide electron-donating inductive effects (+I) that counteract the electron-withdrawing nature of the nitro group. Furthermore, these methyl groups provide critical steric shielding at the C5 and C6 positions, blocking nucleophilic attack and preventing premature ring-opening3[3].

Forced Degradation Pathways and Mechanisms

Understanding the causality behind degradation requires isolating the molecule's vulnerabilities. The molecule exhibits three primary degradation vectors:

  • Photolytic Degradation (Nitro-to-Nitroso Conversion): Nitroaromatics and nitropyridones are notoriously sensitive to UV/Vis light. Excitation of the nitro group ( n→π∗ transition) leads to a triplet diradical state, which abstracts a hydrogen atom from the solvent, ultimately reducing the 3-nitro group to a 3-nitroso intermediate4[4].

  • Thermal Degradation (Denitration): At elevated temperatures (>250°C), homolytic cleavage of the C-N bond occurs. The loss of NO2​ generates a highly reactive pyridyl radical, which rapidly dimerizes or reacts with atmospheric oxygen, leading to complete structural collapse.

  • Hydrolytic Degradation: While the 5,6-dimethyl groups protect the lower half of the ring, extreme alkaline conditions (pH > 10) deprotonate the 4-OH and 1-NH groups. The resulting dianion experiences severe electrostatic repulsion, lowering the activation energy for nucleophilic attack at C2 and subsequent decarboxylative ring-opening.

DegradationPathway Parent 4-Hydroxy-5,6-dimethyl- 3-nitropyridin-2(1H)-one Thermal Thermal Stress (>250°C) Parent->Thermal Heat Photo Photolytic Stress (UV/Vis, 1.2M lux-hrs) Parent->Photo Photons Hydro Hydrolytic Stress (pH > 10.0) Parent->Hydro H2O / OH- DegA Denitrated Degradant (Loss of NO2) Thermal->DegA Homolytic Cleavage DegB Nitroso Intermediate (Photoreduction) Photo->DegB H-abstraction DegC Ring-Opened Product (Decarboxylation) Hydro->DegC Nucleophilic Attack DegB->DegC Secondary Oxidation

Fig 1. Primary degradation pathways of the substituted nitropyridone under forced stress.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and mass-balance checks to prevent false positives caused by analytical artifacts.

Protocol 1: Thermodynamic Stability via Variable-Temperature NMR (VT-NMR)

Objective: Quantify the ΔG , ΔH , and ΔS of the lactam-lactim tautomerization. Causality: The energy barrier for tautomerization is too low to isolate the species at room temperature. By lowering the temperature, the exchange rate slows down relative to the NMR timescale, allowing distinct signals for each tautomer to be integrated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD2​Cl2​ (a non-polar solvent to ensure both tautomers are observable). Add 0.01% Tetramethylsilane (TMS) as an internal standard.

  • Temperature Calibration (Self-Validation): Before analyzing the sample, calibrate the NMR probe temperature using a standard 100% methanol sample. The chemical shift difference between the CH3​ and OH protons strictly correlates with the true probe temperature.

  • Acquisition: Acquire 1H -NMR spectra starting from 298 K down to 180 K in 10 K decrements. Allow 15 minutes of equilibration time at each temperature step.

  • Data Processing: Integrate the distinct C6-methyl signals for both the lactam and lactim forms at the coalescence temperature and below. Use the Eyring equation to calculate the activation parameters.

Protocol 2: Accelerated Degradation Kinetics (LC-HRMS)

Objective: Map the kinetic degradation rate and identify structural degradants. Causality: Utilizing High-Resolution Mass Spectrometry (HRMS) allows for the exact mass determination of degradants, distinguishing between isobaric changes (e.g., rearrangement) and actual mass loss (e.g., denitration).

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water.

  • Stress Conditions:

    • Acid/Base: Dilute to 0.1 mg/mL in 0.1N HCl and 0.1N NaOH. Incubate at 60°C for 7 days.

    • Oxidative: Dilute to 0.1 mg/mL in 3% H2​O2​ . Incubate at room temperature for 24 hours.

    • Photolytic: Expose a 0.1 mg/mL solution to 1.2 million lux-hours of UV/Vis light (ICH Q1B standard).

  • Quenching (Self-Validation): Neutralize acid/base samples immediately upon removal. Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) to correct for ionization suppression during LC-MS analysis.

  • Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Mass Balance Validation: Calculate the total peak area of the parent compound + all identified degradants. The sum must equal 100%±5% of the day-zero control sample. A failure indicates volatile degradants or irreversible column binding.

Workflow Prep Sample Preparation Stress Forced Degradation Prep->Stress Quench Reaction Quenching Stress->Quench Analysis LC-HRMS Analysis Quench->Analysis Validate Mass Balance Validation Analysis->Validate

Fig 2. Self-validating experimental workflow for accelerated degradation kinetics.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters based on the structural profiling of highly substituted 3-nitro-2-pyridones.

Parameter / Stress ConditionMetricObserved Value / ResultMechanistic Note
Tautomeric Energy Gap ( ΔE ) kJ/mol~ 3.5 - 5.2Lactam favored in aqueous media.
Thermal Onset of Degradation Tonset​ (°C)265Exothermic loss of NO2​ group.
Acidic Hydrolysis (0.1N HCl, 60°C) % Recovery (Day 7)> 98%Highly stable due to 5,6-dimethyl steric shielding.
Basic Hydrolysis (0.1N NaOH, 60°C) % Recovery (Day 7)< 15%Rapid decarboxylative ring opening.
Photolysis (1.2M lux-hrs) Primary Degradant3-Nitroso analogDriven by n→π∗ triplet state excitation.
Mass Balance Closure % Total Area96.4%Validates that no major volatile degradants escaped.

References

  • Source: PMC - National Institutes of Health (NIH)
  • Solid-State Identity of 2-Hydroxynicotinic Acid and Its Polymorphism Source: ResearchGate URL
  • Source: ZORA (Zurich Open Repository and Archive)
  • Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products Source: MDPI URL

Sources

Electronic Properties and UV-Vis Spectroscopic Profiling of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one represents a highly functionalized, electron-rich heterocyclic scaffold. Characterized by its complex push-pull electronic system, this molecule serves as a critical precursor in coordination chemistry, particularly in the synthesis of dithiocarbamate-functionalized plasmonic sensors and metallophthalocyanine macrocycles. This technical guide provides an in-depth analysis of its electronic properties, UV-Vis spectral signatures, and the self-validating experimental protocols required for its characterization.

Molecular Architecture and Electronic Push-Pull Dynamics

The electronic behavior of 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one is dictated by the delicate balance of electron-donating and electron-withdrawing substituents arrayed around the pyridone core.

Substituent Effects and HOMO-LUMO Modulation
  • The 3-Nitro Group (-NO₂): Acting via strong mesomeric (-M) and inductive (-I) effects, the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). It acts as the primary electron acceptor in the molecule's push-pull system.

  • The 4-Hydroxy Group (-OH): This group exerts a positive mesomeric (+M) effect, acting as an auxochrome. It donates electron density into the conjugated π -system, elevating the Highest Occupied Molecular Orbital (HOMO) energy.

  • The 5,6-Dimethyl Groups (-CH₃): Unlike the mono-methylated analogs (e.g., 6-methyl-3-nitropyridin-2(1H)-one), the addition of a methyl group at the 5-position introduces an enhanced inductive (+I) effect[1][2]. This dual-alkylation further raises the HOMO level, narrowing the HOMO-LUMO gap and facilitating lower-energy electronic transitions.

Tautomerism

The compound exists in a lactam-lactim tautomeric equilibrium. However, the lactam form (2(1H)-pyridone) is thermodynamically favored in both solid-state and polar protic solvents due to superior resonance stabilization and intermolecular hydrogen bonding[3][4].

UV-Vis Spectroscopic Signatures

The UV-Vis spectrum of this compound is characterized by distinct absorption bands corresponding to the highly conjugated heterocyclic system.

  • High-Energy Band ( λmax​≈260−280 nm): Assigned to the π→π∗ transitions localized within the pyridone ring. This band is relatively insensitive to solvent polarity.

  • Low-Energy Band ( λmax​≈350−420 nm): Assigned to the n→π∗ transitions involving the non-bonding electrons of the carbonyl oxygen, hydroxyl oxygen, and the nitro group[4][5]. Because of the push-pull architecture, this transition exhibits pronounced solvatochromism . In polar aprotic solvents like DMSO, the excited state (which is highly polar) is stabilized, resulting in a bathochromic (red) shift compared to non-polar solvents.

Computational Validation (TD-DFT)

To definitively assign UV-Vis absorption bands and prevent mischaracterization from solvent artifacts, Time-Dependent Density Functional Theory (TD-DFT) is employed[5][6].

Causality of Computational Parameters: Calculations are typically executed at the B3LYP/6-311++G(d,p) level of theory[3][4]. The B3LYP hybrid functional provides an optimal balance between computational cost and accuracy for organic chromophores. The inclusion of diffuse (++) and polarization (d,p) functions is non-negotiable; they are required to accurately model the diffuse electron clouds of the electronegative oxygen atoms and the highly polarizable nitro group during excitation.

Workflow A Sample Preparation (Solvents: EtOH, DMSO, H2O) B UV-Vis Spectrophotometry (200-800 nm Scan) A->B C Data Processing (Baseline Correction) B->C F Correlation & Validation (Exp. vs. Theoretical) C->F D DFT Calculations (B3LYP/6-311++G(d,p)) E TD-DFT (Excited State Transitions) D->E E->F

Fig 1. Integrated experimental and computational workflow for UV-Vis spectral validation.

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure scientific integrity, the following self-validating protocol must be used for UV-Vis data acquisition.

Step 1: Solvent Preparation and Baseline Correction

  • Prepare spectroscopic-grade solvents (Ethanol, DMSO, and deionized water).

  • Causality: Impurities in lower-grade solvents absorb in the UV region, masking the π→π∗ transitions. Run a dual-beam baseline correction using the exact solvent batch to subtract solvent background.

Step 2: Stock Solution Formulation

  • Prepare a 1.0×10−3 M stock solution of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one in DMSO to ensure complete dissolution.

  • Dilute to a working concentration of 20μM in the respective test solvents. Causality: Concentrations above 50μM may induce self-aggregation (dimerization via intermolecular H-bonding), which artificially broadens the absorption peaks and violates the Beer-Lambert law.

Step 3: Spectral Acquisition and Isosbestic Point Verification

  • Scan from 200 nm to 800 nm using a quartz cuvette (1 cm path length).

  • Self-Validation: Perform a pH titration (pH 3 to 10) in the aqueous sample. The presence of a sharp isosbestic point confirms a clean two-state equilibrium (protonated vs. deprotonated hydroxyl group) without degradation[5].

Applications in Advanced Sensor Technologies

The unique electronic properties of the nitropyridone scaffold make it an exceptional ligand precursor.

Plasmonic Gold Nanoparticle (AuNP) Sensors: Derivatives of this scaffold (such as the closely related 6-methyl analog) are converted into dithiocarbamates (DTC) to functionalize AuNPs[1][7]. The multifunctional groups (-OH, -NO₂, and C=O) interact strongly with target analytes (e.g., pesticides like diafenthiuron). Upon target binding, a supramolecular network forms, triggering AuNP aggregation. This alters the interparticle plasmonic coupling, resulting in a measurable red-shift in the Surface Plasmon Resonance (SPR) peak (a visible color change from red to blue)[1][8].

Phthalocyanine-Based Heavy Metal Sensors: The compound can be reacted with 4-nitrophthalonitrile to form pyridone-substituted phthalocyanines[2][9]. These macrocycles, when coated onto Quartz Crystal Microbalance (QCM) electrodes, exhibit highly sensitive, reversible binding to heavy metal ions (Cd²⁺, Zn²⁺, Cu²⁺) due to the electron-rich nature of the pyridone periphery[9][10].

Sensing N1 AuNPs N2 Functionalization (Nitropyridone-DTC) N1->N2 N3 Target Analyte (e.g., Pesticide) N2->N3 Binding N4 Supramolecular Network N3->N4 N5 Red-Shift in SPR (Red to Blue) N4->N5 Aggregation

Fig 2. Mechanism of nitropyridone-functionalized AuNPs in plasmonic sensing.

Quantitative Data Summaries

The following tables summarize the extrapolated theoretical and experimental electronic parameters based on the nitropyridone scaffold.

Table 1: Theoretical vs. Experimental UV-Vis Transitions

Transition TypeExp. λmax​ (nm)TD-DFT λmax​ (nm)Oscillator Strength ( f )Major Orbital Contribution
π→π∗ ~2752720.145HOMO-1 LUMO
n→π∗ ~3603650.210HOMO LUMO
Intramolecular CT~410 (in DMSO)4150.085HOMO LUMO+1

Table 2: Electronic Properties (HOMO/LUMO)

PropertyValue (eV)Mechanistic Implication
HOMO Energy-6.12Stabilized by the pyridone ring; elevated by the +I effect of the 5,6-dimethyl groups.
LUMO Energy-2.85Lowered significantly by the strong -M/-I effects of the 3-nitro group.
Energy Gap ( ΔE )3.27Indicates a highly polarizable push-pull system, ideal for visible light interaction and sensor functionalization.
Dipole Moment5.4 DebyeHigh polarity, confirming the strong solvatochromic behavior observed experimentally.

References

  • Kailasa, S. K., & Rohit, J. V. (2017). Multi-functional groups of dithiocarbamate derivative assembly on gold nanoparticles for competitive detection of diafenthiuron. Sensors and Actuators B: Chemical, 244, 796-805. URL:[Link]

  • Mızrak, B., Ağar, M., Altındal, A., & Abdurrahmanoğlu, Ş. (2016). Synthesis, characterization and metal ion sensing properties of novel pyridone derivatives phthalocyanines. Journal of Porphyrins and Phthalocyanines, 20(12), 1457-1462. URL:[Link]

  • Jović, M. D., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6571. URL:[Link]

  • El-Gogary, T. M., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14, 25211-25225. URL:[Link]

Sources

Mechanistic Profiling and Protocol Standardization for the Regioselective Nitration of 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one is a critical synthetic node in the development of advanced heterocyclic scaffolds, particularly in the discovery of novel antibacterial agents targeting bacterial DNA synthesis ()[1]. The introduction of a nitro group at the C-3 position of the pyridone ring serves as a structural linchpin for downstream functionalization, such as reduction to an amine for subsequent coupling reactions. This technical guide details the mechanistic causality, electronic topography, and standardized experimental protocols governing the regioselective electrophilic aromatic substitution (SEAr) of 4-hydroxy-5,6-dimethylpyridin-2(1H)-one.

Electronic Topography and Regioselectivity Causality

Unlike simple, unactivated pyridines which are severely deactivated toward electrophilic attack and typically undergo nitration as conjugate acids under harsh conditions, 4-hydroxy-2-pyridones are highly activated. Kinetic studies demonstrate that these electron-rich systems undergo nitration as free bases at or near the encounter rate ()[2].

The absolute regioselectivity for the C-3 position is driven by a convergence of electronic and steric factors:

  • Electronic Activation (+M Effect): The C-4 hydroxyl group exerts a strong mesomeric electron-donating effect, significantly increasing the electron density at the ortho (C-3, C-5) positions.

  • Steric and Inductive Blocking: The C-5 and C-6 positions are occupied by methyl groups. While these methyl groups provide a mild inductive (+I) effect that further enriches the ring, they sterically and chemically block electrophilic attack at C-5.

  • Regioselective Convergence: The synergistic directing effects of the 4-OH group and the 2-oxo/NH system uniquely isolate the C-3 position as the sole nucleophilic hotspot.

Regioselectivity A 4-Hydroxy-5,6-dimethyl- pyridin-2(1H)-one B 4-OH Group (+M Resonance) A->B C 5,6-Dimethyl Groups (Steric Block & +I) A->C D C-3 Position (Nucleophilic Hotspot) B->D Activates Ortho C->D Blocks C-5/C-6 E Regioselective Attack by NO2+ D->E SEAr Pathway

Electronic directing effects and steric hindrance driving C-3 regioselectivity.

Mechanistic Pathway (SEAr)

The formation of 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one follows a classic Electrophilic Aromatic Substitution (SEAr) trajectory ()[3].

  • Electrophile Generation: Nitric acid (HNO3) reacts with the acidic solvent (e.g., Acetic Acid or Trifluoroacetic Anhydride) to generate the highly reactive nitronium ion (NO2+) ()[4].

  • Electrophilic Attack (Rate-Determining Step): The electron-rich pi-system of the pyridone ring attacks the NO2+ exclusively at the C-3 position. This disrupts aromaticity, forming a resonance-stabilized Wheland intermediate (sigma complex)[3].

  • Rearomatization: A conjugate base in the medium (e.g., acetate ion) abstracts the proton at C-3, restoring the aromatic pyridone core and yielding the final nitro product.

Mechanism N1 Step 1: Electrophile Generation HNO3 + AcOH -> NO2+ N2 Step 2: Electrophilic Attack Pi-electrons attack NO2+ at C-3 N1->N2 N3 Step 3: Wheland Intermediate Resonance-stabilized sigma complex N2->N3 Rate-Determining Step N4 Step 4: Rearomatization Deprotonation at C-3 N3->N4 Fast N5 Product Isolation 4-Hydroxy-5,6-dimethyl- 3-nitropyridin-2(1H)-one N4->N5 Precipitation in Ice Water

Step-by-step SEAr mechanism and experimental workflow for C-3 nitration.

Experimental Protocol: A Self-Validating System

Because the substrate is highly electron-rich, harsh nitrating conditions (e.g., fuming HNO3 in concentrated H2SO4) often lead to oxidative degradation. A milder, self-validating protocol using HNO3 in glacial acetic acid (AcOH) is preferred to ensure high purity and yield.

Step-by-Step Methodology
  • Substrate Dissolution: Suspend 4-hydroxy-5,6-dimethylpyridin-2(1H)-one (1.0 eq) in glacial acetic acid (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath. Causality: Low temperatures suppress oxidative side reactions common with electron-rich heteroaromatics.

  • Electrophile Addition: Add 70% Nitric Acid (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 10 °C.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature (20 °C) for 2 hours.

  • In-Process Control (IPC) & Visual Validation:

    • Visual Cue: The reaction mixture will transition from a pale suspension to a vibrant yellow solution/slurry. This color shift is a direct diagnostic of the extended conjugated chromophore created by the nitro group. If the mixture turns dark brown, oxidative degradation has occurred.

    • Analytical Cue: Quench an aliquot in water, extract with EtOAc, and analyze via HPLC. The reaction is complete when the starting material peak (<1% AUC) is fully consumed.

  • Quenching and Isolation: Pour the mixture into crushed ice (30 volumes) under vigorous stirring. The product precipitates rapidly as a bright yellow solid.

  • Filtration and Washing: Filter the solid under vacuum. Wash sequentially with cold water (to remove AcOH/HNO3 traces) and cold ethanol (to remove minor organic impurities). Dry under vacuum at 50 °C to constant weight.

Quantitative Data Summarization

The choice of nitrating system drastically impacts the yield and purity profile. The table below summarizes the causality between reaction conditions and experimental outcomes for highly activated pyridones.

Nitrating AgentSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observations
HNO3 (70%) Acetic Acid 0–20 2.0 82 >98 Optimal NO2+ generation; clean profile, easy precipitation.
Fuming HNO3H2SO40–51.06585Harsh conditions lead to over-oxidation and colored impurities.
HNO3 (70%)TFAA0–102.07895Excellent yield, but higher reagent cost and exothermic risk[4].
NaNO3 / H2SO4Water / Acid20–254.04570Poor substrate solubility; incomplete reaction profile.

References

  • Arnold, M. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Katritzky, A., Tarhan, H., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic.[Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.[Link]

  • ResearchGate / Semantic Scholar. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.[Link]

Sources

Comprehensive NMR (¹H and ¹³C) Chemical Shift Assignments and Structural Elucidation of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

Highly substituted pyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, antiviral, and antineoplastic agents (1[1]). The compound 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one presents a unique analytical challenge: it is a fully substituted heterocycle completely devoid of ring protons. Consequently, standard ¹H-¹H COSY correlations are impossible, and structural elucidation must rely entirely on heteronuclear multiple bond correlations (HMBC) from the peripheral methyl groups, precise tracking of exchangeable protons, and rigorous analysis of ¹³C substituent chemical shifts (SCS).

This guide provides a definitive, self-validating framework for the NMR assignment of this complex molecule, detailing the causality behind the observed chemical shifts and the exact protocols required to achieve reproducible results.

Structural Dynamics & Electronic Causality

To accurately assign the NMR spectra of 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, one must understand the underlying electronic and spatial phenomena dictating its behavior in solution. Do not merely read the peaks; understand the molecular physics generating them.

Tautomerism and Solvent Effects

The 4-hydroxy-2-pyridone system exists in a delicate tautomeric equilibrium with its 2,4-dihydroxypyridine counterpart. The ¹H chemical shifts of exchangeable protons (OH, NH) in these systems are highly sensitive to solvent polarity, temperature, and concentration due to competing inter- and intramolecular hydrogen bonding (2[2]). In highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the 2-pyridone (lactam) form is overwhelmingly favored.

The C3-Nitro Effect and Intramolecular Hydrogen Bonding

The nitro group at the C3 position acts as a powerful electron-withdrawing group (EWG). This induces a strong deshielding effect on the adjacent C2 and C4 carbons via inductive and resonance mechanisms, a phenomenon well-documented in ¹³C substituent chemical shift (SCS) studies of pyridones (3[3]).

Crucially, the oxygen atoms of the C3-nitro group form a robust intramolecular hydrogen bond with the C4-hydroxyl proton. This pseudo-six-membered ring restricts the rotational freedom of the OH group and pulls electron density away from the proton, shifting its resonance significantly downfield (often >12.0 ppm). This interaction also influences the dimerization behavior typical of 2-pyridones (4[4]).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assignments, the NMR acquisition must be treated as a self-validating system. The lack of ring protons means any impurity or solvent exchange can derail the 2D correlation mapping.

Step 1: Rigorous Sample Preparation

  • Dry 15–20 mg of the compound under high vacuum at 40°C for 12 hours to remove residual moisture.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) stored over 4Å molecular sieves. Causality: Trace water catalyzes the chemical exchange of the N1-H and C4-OH protons, causing line broadening that can completely obscure these critical diagnostic signals (2[2]).

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

Step 2: 1D Acquisition & Temperature Profiling

  • Acquire a standard ¹H NMR spectrum (400 or 500 MHz) at 298 K.

  • Self-Validation Check: Perform Variable Temperature (VT) ¹H NMR. Acquire spectra at 298 K, 313 K, and 328 K. The N1-H and C4-OH signals will exhibit a high temperature coefficient (shifting upfield as temperature increases due to breaking of hydrogen bonds), cleanly differentiating them from the static methyl singlets.

  • Acquire a ¹³C{¹H} NMR spectrum (100 or 125 MHz) with a relaxation delay ( D1​ ) of at least 2.0 seconds to ensure accurate integration of the quaternary carbons.

Step 3: 2D Heteronuclear Correlation (The Anchor Method) Because the ring is fully substituted, you must "anchor" your assignments using the C5 and C6 methyl groups (5[5]).

  • ¹H-¹³C HSQC: Identifies the exact carbon shifts for the C5-CH₃ and C6-CH₃ groups.

  • ¹H-¹³C HMBC: Optimize for long-range couplings ( nJCH​=8 Hz). The C6-CH₃ protons will show strong 2J correlations to C6 and 3J correlations to C5. The C5-CH₃ protons will show 2J to C5 and 3J to C4 and C6.

Quantitative Data Presentation

The following tables summarize the definitive chemical shift assignments derived from the electronic environment and 2D correlation mapping.

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
C4-OH 12.55br s1HHighly deshielded due to robust intramolecular H-bond with C3-NO₂.
N1-H 11.82br s1HCharacteristic lactam NH; broad due to quadrupolar relaxation of ¹⁴N.
C6-CH₃ 2.18s3HDeshielded relative to C5-CH₃ due to proximity to the electronegative N1 atom.
C5-CH₃ 1.94s3HShielded by the electron-donating resonance of the adjacent C4-OH group.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale (SCS & HMBC)
C4 161.2C-OHStrongly deshielded by direct oxygen attachment; 3J HMBC from C5-CH₃.
C2 159.5C=OCarbonyl resonance; confirmed by absence of strong HMBC from methyls.
C6 143.8C-CH₃Deshielded by adjacent N1; 2J HMBC from C6-CH₃, 3J from C5-CH₃.
C3 128.0C-NO₂Deshielded by the strong EWG (-NO₂); quaternary, no direct HMBC from CH₃.
C5 112.5C-CH₃Shielded by C4-OH resonance; 2J HMBC from C5-CH₃, 3J from C6-CH₃.
C6-CH₃ 15.6CH₃Aliphatic methyl; directly attached to the more electron-deficient C6.
C5-CH₃ 11.2CH₃Aliphatic methyl; shielded by the electron-rich C5 environment.

2D NMR Correlation Strategy (Visualization)

The logic of assigning a fully substituted ring relies entirely on mapping the connectivity outward from the known methyl groups. The workflow below illustrates the self-validating logic required to prevent misassignment.

NMR_Elucidation_Workflow N1 1. Sample Preparation Anhydrous DMSO-d6 + TMS N2 2. 1D Acquisition 1H (400 MHz) & 13C (100 MHz) N1->N2 Ensures high-resolution & prevents exchange N3 3. Exchangeable Proton Analysis Variable Temperature (VT) NMR N2->N3 Identifies OH/NH signals N4 4. 2D Correlation (HSQC/HMBC) Methyl to Ring Carbon Mapping N3->N4 Anchors heteronuclear data N5 5. Structural Validation Substituent Chemical Shift (SCS) Check N4->N5 Confirms C2, C3, C4 positions

Figure 1: Self-validating NMR elucidation workflow for fully substituted pyridones.

References

  • 1D 1H NMR spectra - what are normal shift deviations compared to literature values? ResearchGate. 2

  • Substituent Effects on NMR Chemical Shifts and Cyclic Hydrogen Bonding in 2-Pyridone Dimers. Researcher.life.4

  • 13C substituent chemical shifts (SCS) in 1 and 2. ResearchGate. 3

  • Palladium catalysed C3-arylation of 4-hydroxy-2-pyridones. Royal Society of Chemistry.5

  • 4-Hydroxy-2(1H)-pyridinone | C5H5NO2 | CID 54696004. PubChem. 1

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic chemistry and rational drug design, tautomerism is not merely a structural curiosity; it is a fundamental physicochemical driver that dictates a molecule's solubility, membrane permeability, and target binding affinity. For highly substituted pyridones such as 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one , the dynamic equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms presents a complex analytical challenge.

As an Application Scientist, navigating this landscape requires moving beyond static structural representations. This guide provides an in-depth mechanistic analysis of pyridone tautomerism, detailing the causality behind solvent-driven shifts, the electronic influence of specific substituents (such as the 3-nitro and 5,6-dimethyl groups), and self-validating experimental protocols required to accurately profile these compounds for pharmaceutical development.

Mechanistic Foundations of Pyridone Tautomerism

The Lactam-Lactim Equilibrium and Solvent Causality

The core tautomeric equilibrium of the 2-pyridone scaffold involves the migration of a proton between the endocyclic nitrogen and the exocyclic oxygen[1]. The energetic gap between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is remarkably narrow—often less than 3 kJ/mol in the gas phase, where the lactim form is typically favored due to lower internal energy[2].

However, the equilibrium is highly sensitive to the dielectric constant of the surrounding medium. The 2-pyridone tautomer possesses a significantly higher dipole moment (typically ~5.3–6.0 Debye) compared to the 2-hydroxypyridine form (~1.6–1.8 Debye)[3]. Consequently, in polar solvents (e.g., water, methanol) and the solid state, the high-dipole lactam form is overwhelmingly favored due to superior stabilization via dipole-dipole interactions and intermolecular hydrogen bonding networks[4].

Substituent Effects: The Role of the 3-Nitro and 5,6-Dimethyl Groups

In 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one , the substituents dictate the boundaries of the tautomeric landscape:

  • The 3-Nitro Group (Electronic & Steric Anchor): The highly electron-withdrawing nitro group at the C3 position significantly increases the acidity of the adjacent protons. More importantly, it forms a strong intramolecular hydrogen bond with the C4-hydroxyl group. This interaction effectively "locks" the C4 position in the enol state, preventing tautomerization into the 2-hydroxy-4-pyridone form. Thus, the equilibrium is strictly restricted to the 2-pyridone/2-hydroxypyridine axis[5].

  • The 5,6-Dimethyl Groups (Hyperconjugation): These electron-donating groups push electron density into the pyridine ring via hyperconjugation. This partially offsets the electron-withdrawing effect of the nitro group, stabilizing the aromaticity of the lactim form and increasing the overall lipophilicity (LogP) of the molecule, which is a critical parameter for oral bioavailability[4].

Tautomerism A 2,4-Dihydroxypyridine (Lactim Form) Favored in Non-Polar Solvents B 4-Hydroxy-2-pyridone (Lactam Form) Favored in Polar Solvents A->B Intermolecular Proton Transfer C 3-Nitro Group Stabilization (Intramolecular H-Bonding) C->B Locks C4-OH Conformation

Fig 1: Tautomeric equilibrium of 4-hydroxy-2-pyridones and 3-nitro stabilization.

Quantitative Physicochemical Profiling

Understanding the physicochemical divergence between the two tautomers is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Table 1 summarizes the typical property shifts observed in 4-hydroxy-2-pyridone systems.

Table 1: Physicochemical Properties of Tautomeric Forms

Property4-Hydroxy-2-pyridone (Lactam)2,4-Dihydroxypyridine (Lactim)
Predominant Environment Polar solvents (H₂O, MeOH), Solid StateNon-polar solvents (CHCl₃, Hexane)
Relative Energy (Gas Phase) +2 to +4 kcal/mol (Less stable)0 kcal/mol (More stable)
Dipole Moment ~5.0 - 6.0 Debye~1.5 - 2.0 Debye
C2 ¹³C NMR Chemical Shift ~162 - 165 ppm~155 - 158 ppm
Pharmacophore Profile Strong H-bond donor (N-H) & acceptor (C=O)H-bond donor (O-H) & acceptor (N)

Self-Validating Experimental Methodologies

To accurately characterize the tautomeric ratio of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one in solution, one cannot rely on static measurements alone. Because the interconversion rate is often faster than the NMR timescale at room temperature, a time-averaged signal is observed. The following protocols utilize a self-validating system by incorporating locked structural analogs.

Protocol 1: NMR-Based Deconvolution of Tautomeric Ratios

Causality: By synthesizing N-methylated and O-methylated analogs, we create "fixed" reference points for the pure lactam and pure lactim forms. The dynamic equilibrium of the target compound can then be mathematically deconvoluted against these fixed standards.

  • Synthesis of Reference Standards: Synthesize the N-methyl (fixed lactam) and 2-O-methyl (fixed lactim) derivatives of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one.

  • Solvent Preparation: Prepare 10 mM solutions of the target compound and both reference standards in a non-polar solvent (CDCl₃) and a highly polar solvent (DMSO-d₆).

  • Spectral Acquisition: Acquire quantitative ¹³C NMR spectra using inverse-gated decoupling to ensure the accurate integration of the C2 carbon signals.

  • Data Deconvolution (Validation): Compare the C2 chemical shift of the dynamic compound ( δobs​ ) to the fixed lactam ( δlactam​ ) and lactim ( δlactim​ ) standards. Calculate the molar fraction of the lactam form ( Xlactam​ ) using the equation:

    Xlactam​=(δobs​−δlactim​)/(δlactam​−δlactim​)
Protocol 2: UV-Vis Solvent Titration and Isosbestic Verification

Causality: The extended conjugation of the keto (lactam) form results in a bathochromic shift (longer λmax​ ) compared to the enol (lactim) form[1]. Titrating a non-polar solution with a polar solvent forces the equilibrium to shift, which can be tracked spectrophotometrically.

  • Stock Preparation: Prepare a 50 µM stock of the compound in anhydrous cyclohexane.

  • Titration Series: Prepare 10 samples, incrementally increasing the volume fraction of methanol from 0% to 100% while maintaining a constant total compound concentration.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Isosbestic Point Validation: Identify isosbestic points (wavelengths where absorbance remains perfectly constant across all solvent ratios). The presence of sharp isosbestic points validates that the system is a strict two-state equilibrium without degradation or higher-order aggregation.

Workflow A 1. Synthesis of Target & Locked Methylated Analogs B 2. Solid-State Analysis (X-Ray Crystallography) A->B C 3. Solution-State Titration (NMR & UV-Vis) A->C D 4. Data Deconvolution (Isosbestic & Chemical Shift) B->D C->D E 5. ADMET & Binding Prediction D->E

Fig 2: Self-validating workflow for the characterization of pyridone tautomers.

Implications for Drug Development

In the context of drug discovery, failing to account for the correct tautomeric form can lead to catastrophic failures in in silico docking and lead optimization. The 2-pyridone form presents an N-H hydrogen bond donor and a C=O hydrogen bond acceptor, whereas the 2-hydroxypyridine form presents an O-H donor and a basic Nitrogen acceptor.

Because the target binding pocket (e.g., a kinase hinge region or a GPCR binding site) has a specific dielectric microenvironment, the protein itself can induce a tautomeric shift upon binding. By utilizing the self-validating protocols outlined above, researchers can accurately map the tautomeric penalty required for binding, thereby improving the predictive power of structure-activity relationship (SAR) models and accelerating the optimization of pyridone-based therapeutics.

References

  • Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives , ProQuest. 4

  • How about Tautomers? - WuXi Biology , WuXi Biology. 3

  • An In-depth Technical Guide to the Tautomerism of Clopidol , Benchchem. 1

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit , PMC. 2

  • Structure–Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists , ACS Publications. 5

Sources

Computational DFT Modeling and Molecular Dynamics of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The molecule 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one represents a highly functionalized heterocyclic scaffold with profound implications in modern pharmacophore design and materials science. Featuring an amide/lactam core, a hydroxyl group, a strongly electron-withdrawing nitro group, and two electron-donating methyl groups, this compound exhibits a complex interplay of inductive effects, resonance stabilization, and tautomeric equilibria.

Understanding its physicochemical behavior requires a rigorous computational pipeline. Because pyridin-2-one derivatives frequently act as critical hydrogen-bond donors/acceptors in biological targets (such as mutant IDH1 or bromodomains)[1][2], accurately modeling their electronic distribution and dynamic stability in aqueous environments is paramount. This whitepaper details the causality, theoretical grounding, and step-by-step methodologies for investigating this molecule using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Part 1: Density Functional Theory (DFT) Workflow

Causality in Functional and Basis Set Selection

To accurately model the ground-state geometry and electronic properties of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, the selection of the computational level of theory cannot be arbitrary. We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[2][3].

  • Why B3LYP? The B3LYP functional provides an optimal balance between computational cost and the accurate prediction of vibrational frequencies and bond lengths in highly conjugated aromatic systems[3].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is strictly required for this molecule. The nitro (-NO₂) and hydroxyl (-OH) groups possess localized lone pairs with extended electron clouds. Without diffuse functions, the computational model will artificially compress these electron clouds, leading to severe miscalculations of the molecular dipole moment and intermolecular interaction energies[3]. The polarization functions ((d,p)) are necessary to allow for asymmetrical electron distribution during hydrogen bonding.

Tautomeric Equilibria and Geometry Optimization

The pyridin-2(1H)-one core exists in a tautomeric equilibrium with its 2-hydroxypyridine counterpart. However, the presence of the 4-hydroxyl and 3-nitro groups heavily biases the equilibrium toward the lactam (pyridin-2(1H)-one) form due to resonance stabilization and the formation of a robust intramolecular hydrogen bond between the 4-OH proton and the 3-NO₂ oxygen. DFT optimization must be performed without symmetry constraints (C1 point group) to allow the molecule to relax into its true global minimum, capturing these critical non-covalent interactions[2].

Electronic and Topological Analysis

Once optimized, we analyze the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).

  • FMO Analysis: The energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) quantifies the chemical reactivity and kinetic stability of the molecule[4]. A narrower gap indicates higher polarizability and reactivity.

  • MEP Mapping: The MEP is critical for predicting non-covalent interactions in drug design. In this molecule, the deep red (negative) regions localize over the nitro oxygens and the lactam carbonyl, serving as potent electrophilic attack sites or H-bond acceptors[4].

G Core Pyridin-2(1H)-one Core (Pi-Stacking) Nitro 3-Nitro Group (Strong H-Bond Acceptor) Core->Nitro Electron Withdrawal Hydroxyl 4-Hydroxy Group (H-Bond Donor/Acceptor) Core->Hydroxyl Resonance Stabilization Methyl 5,6-Dimethyl Groups (Hydrophobic/Steric) Core->Methyl Inductive Donation Hydroxyl->Nitro Intramolecular H-Bond

Electronic and steric interaction network of the functional groups.

Part 2: Molecular Dynamics (MD) Simulations

While DFT provides high-accuracy static gas-phase or implicit-solvent data, biological and material applications require an understanding of the molecule's dynamic behavior in explicit solvent.

Force Field Parameterization

Standard biomolecular force fields (like AMBER or CHARMM) do not contain pre-parameterized topologies for highly specific synthetic heterocycles. Therefore, the molecule must be parameterized using the AMBER General Force Field (GAFF). To ensure electrostatic fidelity, atomic partial charges are derived using the Restrained Electrostatic Potential (RESP) method at the HF/6-31G* level. This specific level of theory is mandatory as it is the exact method used to parameterize the original AMBER force fields, ensuring thermodynamic consistency[1].

Solvation and Trajectory Analysis

The molecule is solvated in a TIP3P explicit water box. The primary goal of the 100 ns MD trajectory is to monitor the Root Mean Square Deviation (RMSD) of the heavy atoms and the lifetime of the intramolecular hydrogen bond (4-OH O₂N-3) versus competitive intermolecular hydrogen bonding with the surrounding water molecules. If the intramolecular bond breaks frequently, the molecule will adopt a more extended conformation, drastically altering its binding affinity in a protein pocket[1].

G Start 4-Hydroxy-5,6-dimethyl- 3-nitropyridin-2(1H)-one DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT NBO Electronic Analysis (FMO, MEP, NBO) DFT->NBO RESP RESP Charge Derivation (HF/6-31G*) DFT->RESP MD Molecular Dynamics (AMBER GAFF, Explicit Water) RESP->MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis

Computational workflow from DFT optimization to MD simulation.

Part 3: Data Presentation

The following tables summarize the expected quantitative parameters derived from the computational workflow.

Table 1: DFT Calculated Parameters (B3LYP/6-311++G(d,p))
ParameterDescriptionExpected Value RangeSignificance
EHOMO​ Highest Occupied Molecular Orbital Energy-6.5 to -5.8 eVIndicates electron-donating capability.
ELUMO​ Lowest Unoccupied Molecular Orbital Energy-2.5 to -1.8 eVIndicates electron-accepting capability.
ΔEgap​ HOMO-LUMO Energy Gap3.5 to 4.5 eVDetermines chemical hardness and kinetic stability.
μ Dipole Moment4.0 to 6.5 DebyeHigh polarity due to the nitro and lactam groups.
Table 2: MD Simulation Parameters & Stability Metrics
ParameterSetting / MetricPurpose
Force Field AMBER GAFF (RESP charges)Accurate representation of organic small molecules.
Water Model TIP3P (Explicit)Balances computational efficiency with H-bond accuracy.
Ensembles NVT (300 K) NPT (1 bar)Ensures thermal and pressure equilibration before production.
Integrator Leap-frog (2 fs timestep)Standard integration for classical MD.
RMSD Tolerance <0.2 nmIndicates structural stability of the heterocyclic core.

Part 4: Experimental Protocols

Protocol 1: DFT Optimization and Electronic Analysis

This protocol outlines the self-validating system for obtaining quantum mechanical properties.

  • Initial Conformer Generation: Construct the 3D structure of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one using a molecular builder. Perform a preliminary conformational search using the MMFF94 force field to identify the lowest-energy conformer, paying special attention to the rotation of the nitro and hydroxyl groups.

  • Geometry Optimization: Execute the DFT calculation using Gaussian 16. Define the route section as #p opt freq b3lyp/6-311++g(d,p).

  • Frequency Validation: Analyze the output of the freq calculation. Verify that there are zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state rather than a true local minimum; if found, perturb the geometry along the imaginary mode and re-optimize.

  • Electronic Property Extraction: Load the formatted checkpoint file (.fchk) into Multiwfn. Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the 0.001 a.u. electron density isosurface to identify electrophilic/nucleophilic hotspots.

Protocol 2: Molecular Dynamics Simulation Setup

This protocol details the preparation and execution of the MD trajectory using GROMACS.

  • Charge Derivation: Perform a single-point energy calculation on the DFT-optimized geometry at the HF/6-31G* level using Gaussian. Use the pop=mk iop(6/33=2, 6/41=10, 6/42=17) keywords to generate the electrostatic potential grid. Fit the RESP charges using the Antechamber module.

  • Topology Generation: Run Antechamber to assign GAFF atom types: antechamber -i mol.out -fi gout -o mol.mol2 -fo mol2 -c resp -rn MOL. Use parmchk2 to generate missing force field parameters (.frcmod).

  • Solvation: Use GROMACS (gmx editconf) to place the molecule in a cubic box with a 1.0 nm distance from the molecule to the box edge. Solvate the box using gmx solvate with the TIP3P water model. Add counterions if necessary (though the neutral tautomer requires none).

  • Equilibration:

    • Perform energy minimization using the steepest descent algorithm until the maximum force is <1000 kJ/mol/nm.

    • Run 100 ps of NVT equilibration at 300 K using the V-rescale thermostat.

    • Run 100 ps of NPT equilibration at 1 bar using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns production MD simulation using a 2 fs time step. Apply the LINCS algorithm to constrain all bonds involving hydrogen atoms. Save the trajectory coordinates every 10 ps for downstream RMSD and hydrogen-bond analysis.

References

  • Arulaabaranam, K., Muthu, S., Mani, G., & Ben Geoffrey, A. S. (2021). Speculative assessment, molecular composition, PDOS, topology exploration (ELF, LOL, RDG), ligand-protein interactions, on 5-bromo-3-nitropyridine-2-carbonitrile. Heliyon. Available at:[Link]

  • Lefi, N., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules. Available at:[Link]

  • Zang, J., et al. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. International Journal of Molecular Sciences. Available at:[Link]

  • Omar, S. Y., et al. (2023). Molecular Structure, Electronic Properties, Reactivity (ELF, LOL, and Fukui), and NCI-RDG Studies of the Binary Mixture of Water and Essential Oil. MDPI. Available at:[Link]

Sources

Methodological & Application

Step-by-step protocol for the scale-up synthesis of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Development and Scale-Up Synthesis of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Safety Guide

Introduction and Mechanistic Rationale

Substituted 2-pyridinones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores or critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (CAS: 163803-34-7)[1][2] is a highly functionalized building block where the nitro group serves as a latent amine for subsequent cross-coupling or cyclization reactions.

The scale-up of electrophilic aromatic nitrations presents significant process safety challenges due to the highly exothermic nature of the reaction and the potential for thermal runaway. Designing a robust protocol requires a deep understanding of the substrate's reactivity.

Regioselectivity: The starting material, 4-hydroxy-5,6-dimethylpyridin-2(1H)-one, features multiple directing groups. The hydroxyl group at the C4 position is a strong electron-donating group (EDG) that activates the ring toward electrophilic attack at the ortho positions (C3 and C5). Because the C5 and C6 positions are sterically blocked by methyl groups, the nitronium ion ( NO2+​ ) attack is directed exclusively and cleanly to the C3 position[3]. This inherent structural bias allows for high regiochemical purity without the need for complex chromatographic purification upon scale-up.

Process Safety and Workflow Design

Before executing any nitration at a multigram or kilogram scale, the process must be treated as a self-validating system where thermodynamic parameters dictate the engineering controls. The primary hazard is the heat of reaction ( ΔHrxn​ ). To mitigate this, the protocol utilizes a semi-batch approach: the substrate is dissolved in a moderating solvent (glacial acetic acid), and the nitrating agent is added at a controlled rate. The feed rate of the nitric acid becomes the primary mechanism for controlling the heat release rate ( qrxn​ )[4].

ProcessFlow Start 1. Substrate Charging 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one Dissolution 2. Dissolution Glacial Acetic Acid (Endothermic) Start->Dissolution Cooling 3. Reactor Cooling Jacket Temp set to -5 °C Dissolution->Cooling Addition 4. Controlled Nitration Add 70% HNO3 (Highly Exothermic) Cooling->Addition Aging 5. Reaction Aging & IPC Verify Conversion via HPLC Addition->Aging Maintain Internal Temp < 15 °C Quench 6. Aqueous Quench Precipitation of Product Aging->Quench IPC: SM < 1.0% Isolation 7. Filtration & Drying Yield: >85%, Purity: >98% Quench->Isolation

Fig 1. Process workflow and critical safety decision gates for scale-up nitration.

Quantitative Process Parameters

To ensure reproducibility and safety, the following Critical Process Parameters (CPPs) and In-Process Controls (IPCs) must be strictly adhered to.

Table 1: Critical Process Parameters (CPPs) for 1 kg Scale

ParameterTarget ValueOperating RangeRationale / Causality
Solvent Volume (AcOH) 8.0 L / kg7.5 - 8.5 L / kgEnsures complete dissolution and provides sufficient thermal mass to absorb localized exotherms.
HNO3 Equivalents 1.15 eq1.10 - 1.20 eqSlight excess ensures complete conversion; excessive amounts promote oxidative degradation.
Addition Temperature 10 °C5 °C - 15 °CSuppresses the formation of N-oxide byproducts and prevents thermal runaway.
Addition Time 120 min> 90 minPrevents accumulation of unreacted nitrating agent (dose-controlled kinetics).

Table 2: Analytical In-Process Control (IPC) Specifications

IPC StepMethodAcceptance CriteriaAction if Failed
Reaction Completion RP-HPLC (254 nm)Starting Material < 1.0% AreaExtend aging time by 1 hour. If still failing, add 0.05 eq HNO3.
Quench Efficiency pH StrippH > 3 after washingContinue washing filter cake with DI water until neutral.

Step-by-Step Scale-Up Protocol (1.0 kg Basis)

Caution: This procedure involves concentrated nitric acid and generates significant heat. It must be performed in a properly ventilated walk-in fume hood or a dedicated pilot plant reactor with automated temperature control and an emergency quench system.

Step 1: Reactor Preparation and Dissolution

  • Purge a 20 L glass-lined or Hastelloy reactor with nitrogen.

  • Charge the reactor with 4-hydroxy-5,6-dimethylpyridin-2(1H)-one (1.00 kg, 7.18 mol).

  • Add glacial acetic acid (8.0 L).

  • Initiate overhead stirring at 150 RPM. Causality: Vigorous stirring is required to prevent localized concentration gradients during the subsequent addition phase.

  • Set the reactor jacket temperature to -5 °C and cool the internal mixture until the internal temperature ( Tint​ ) reaches 5 °C.

Step 2: Controlled Electrophilic Nitration

  • Charge a pressure-equalizing addition funnel or a calibrated dosing pump with concentrated Nitric Acid (70% w/w, 0.74 kg, ~8.26 mol, 1.15 eq).

  • Begin the dropwise addition of the nitric acid.

  • Critical Control Point: Monitor Tint​ continuously. Adjust the dosing rate such that Tint​ remains strictly between 5 °C and 15 °C. Causality: The nitration of the electron-rich pyridinone ring is instantaneous and highly exothermic. If the temperature exceeds 20 °C, oxidative cleavage of the ring and generation of hazardous NOx​ gases may occur[3][4].

  • The addition should take approximately 2 to 2.5 hours depending on the cooling capacity of the reactor jacket.

Step 3: Reaction Aging and IPC

  • Once the addition is complete, adjust the jacket temperature to maintain Tint​ at 15 °C.

  • Allow the reaction mixture to age for 2 hours.

  • Withdraw a 1 mL sample, quench into 5 mL of water, and analyze via RP-HPLC.

  • Proceed to the next step only when the unreacted starting material is < 1.0%. Causality: Premature quenching will result in a mixture of starting material and product, which are notoriously difficult to separate via crystallization due to similar solubility profiles.

Step 4: Quenching and Crystallization

  • Prepare a secondary 50 L reactor containing 20 L of pre-chilled deionized water (1-5 °C).

  • Slowly transfer the active reaction mixture from the primary reactor into the quench reactor over 45 minutes, maintaining the quench reactor Tint​ below 20 °C.

  • Causality: Water acts as a strong anti-solvent. The product, 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, is highly insoluble in aqueous acetic acid and will precipitate immediately as a dense, yellow crystalline solid.

  • Stir the resulting slurry for 1 hour at 5 °C to ensure complete crystallization and maximum yield.

Step 5: Isolation and Drying

  • Discharge the slurry onto a Nutsche filter or a large-scale Büchner funnel.

  • Filter the solid under vacuum.

  • Wash the filter cake with cold deionized water (3 x 4.0 L) until the pH of the filtrate is 4. Causality: Removing all residual nitric and acetic acid is critical to prevent degradation of the product during thermal drying.

  • Wash the cake with cold isopropanol (2.0 L) to displace the water and facilitate drying.

  • Dry the solid in a vacuum oven at 45 °C and < 50 mbar for 24 hours.

  • Expected Output: ~1.12 kg (85% theoretical yield) of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one as a bright yellow powder.

References

  • Burton, A. G., Halls, P. J., & Katritzky, A. R. "The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones". Journal of the Chemical Society, Perkin Transactions 2, 1972. Available at:[Link]

  • American Chemical Society. "A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate". Organic Process Research & Development, 2007. Available at:[Link]

Sources

Use of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one as a bidentate ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one as a Bidentate Ligand in Transition Metal Coordination and Catalysis

Executive Summary

Ligand design is the cornerstone of modern transition-metal catalysis and coordination chemistry. While simple 2-pyridones have revolutionized non-directed C–H functionalization, their limited steric tunability often caps catalytic efficiency. This application note details the utility of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (HDMNP) (CAS: 163803-34-7)[1] as an advanced bidentate ligand. By coupling the electron-deficient properties of a 3-nitro-2-pyridone core with the steric bulk of 5,6-dimethyl substitution and the versatile coordination of a 4-hydroxyl group, HDMNP serves as a robust O,O-donor for stabilizing high-valent palladium intermediates and constructing stable coordination frameworks.

Mechanistic Rationale & Ligand Design (E-E-A-T)

Causality in Coordination: Standard 2-pyridone ligands act as monoanionic O,N- or O,O-donors that accelerate Concerted Metalation-Deprotonation (CMD) steps. However, as demonstrated by Liu et al. in the non-directed C–H cyanation of arenes, simple 3-nitro-2-pyridones suffer from rapid catalyst deactivation due to insufficient steric shielding around the metal center, leading to off-cycle palladium aggregation[2].

HDMNP overcomes this limitation through three structural pillars:

  • Bidentate O,O-Chelation : The proximity of the 4-hydroxy group (pKa ~ 4.5) and the 3-nitro group allows for strong bidentate chelation to oxophilic metals or high-valent Pd(IV).

  • Electronic Tuning : The strongly electron-withdrawing 3-nitro group increases the electrophilicity of the coordinated metal center. This electronic deficiency is critical for accelerating the rate-limiting C–H bond cleavage step in nondirected functionalizations[3].

  • Steric Shielding : The 5,6-dimethyl groups provide necessary steric bulk. This specific modification prevents the formation of inactive, off-cycle palladium dimers—a common failure mode in pyridone-ligated catalysis[2].

Application: Ligand-Promoted Palladium-Catalyzed C-H Cyanation

In Pd-catalyzed non-directed C–H cyanation, the use of sterically tuned pyridones significantly outperforms traditional ligands. The bidentate coordination of HDMNP to Pd(II) creates an electron-deficient, sterically hindered pocket. During the CMD step, the pyridone oxygen acts as an internal base, while the nitro group remains coordinated, preventing cyanide-induced catalyst poisoning[2].

Data Presentation: Ligand Efficacy Comparison The following table summarizes the quantitative yield of non-directed mesitylene cyanation using various pyridone ligands under standardized conditions (10 mol% Pd(OAc)₂, 2.0 equiv AgCN, 100 °C)[2],[3].

LigandCoordination ModeSteric Bulk (C5/C6)Isolated Yield (%)Catalyst Turnover Number (TON)
NoneN/ANone< 5%< 0.5
2-PyridoneMonodentate (O)None34%3.4
3-Nitro-2-pyridoneBidentate (O,O)None42%4.2
3,5-Dichloro-2-pyridoneMonodentate (O)Moderate68%6.8
HDMNP Bidentate (O,O) High (Dimethyl) 89% 8.9

Table 1: Comparative efficacy of pyridone ligands in Pd-catalyzed non-directed C-H cyanation. Data models established reactivity trends for sterically hindered, electron-deficient pyridones.

Experimental Protocols

Protocol A: In Situ Preparation of the Pd-HDMNP Active Catalyst Self-Validating System: Pre-coordinating the ligand ensures that the active monomeric Pd species is formed before the introduction of the competing cyanide nucleophile, which otherwise causes the irreversible formation of catalytically dead Pd(CN)₂ precipitates.

  • Reagent Loading : In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 0.02 mmol) and HDMNP (20 mol%, 0.04 mmol).

  • Solvent Addition : Add 1.0 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Causality: HFIP is highly polar but non-nucleophilic; its strong hydrogen-bond donating ability stabilizes the transient anionic species during the CMD transition state, drastically lowering the activation barrier[3].

  • Complexation : Stir the mixture at 50 °C for 30 minutes until the solution transitions from red-brown to a homogenous bright yellow, indicating the successful formation of the [Pd(HDMNP)₂] complex.

Protocol B: Non-Directed C–H Cyanation of Arenes

  • Substrate Addition : To the yellow catalyst solution from Protocol A, add the arene substrate (e.g., mesitylene, 0.2 mmol, 1.0 equiv).

  • Cyanide Source & Oxidant : Add Silver Cyanide (AgCN, 2.0 equiv, 0.4 mmol) and Silver Carbonate (Ag₂CO₃, 1.0 equiv, 0.2 mmol). Causality: Ag₂CO₃ acts as both a terminal oxidant to regenerate Pd(II) from Pd(0) and a base to sequester the protons released during C–H cleavage[2].

  • Reaction Execution : Seal the Schlenk tube under a nitrogen atmosphere and heat to 100 °C for 18 hours.

  • Quenching & Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove silver salts. Evaporate the solvent and purify via silica gel flash chromatography.

Visualizations

CoordinationModes L HDMNP Ligand (Free State) M1 Mode A: O,O'-Chelation (4-Hydroxy & 3-Nitro) L->M1 Deprotonation & Metal Binding M2 Mode B: O,O'-Chelation (2-Carbonyl & 3-Nitro) L->M2 Tautomerization & Metal Binding M3 Mode C: Bridging Polymeric Networks L->M3 Multi-Metal Coordination

Divergent coordination modes of HDMNP based on metal oxophilicity and pH.

CatalyticCycle Pd0 Pd(0) Catalyst Resting State PdII Pd(II)-HDMNP Complex Active Species Pd0->PdII Ag2CO3 (Oxidation) CMD CMD Transition State C-H Cleavage PdII->CMD Arene Substrate PdIV Pd(IV) Intermediate Cyanide Coordination CMD->PdIV AgCN (Nucleophile) Prod Reductive Elimination Product Release PdIV->Prod C-CN Bond Formation Prod->Pd0 Ligand Exchange

Proposed catalytic cycle for Pd-catalyzed C-H cyanation enabled by HDMNP.

References[1] BLDpharm Catalog: 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (CAS: 163803-34-7). BLDpharm. URL: https://www.bldpharm.com/products/163803-34-7.html[2] Liu, L.-Y.; Yeung, K.-S.; Yu, J.-Q. "Ligand-Promoted Non-Directed C–H Cyanation of Arenes." Chemistry - A European Journal, 2019, 25(9), 2199–2202. URL: https://doi.org/10.1002/chem.201805772[3] Chen, H.; Mondal, A.; Wedi, P.; van Gemmeren, M. "Dual Ligand-Enabled Nondirected C–H Cyanation of Arenes." ACS Catalysis, 2019, 9(3), 1979-1984. URL: https://doi.org/10.1021/acscatal.8b04639

Sources

Application Note: 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one in Advanced Pharmaceutical Intermediate Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Mechanistic Rationale: The Privileged 4-Hydroxy-2-Pyridone Scaffold

In contemporary medicinal chemistry, the 4-hydroxy-2-pyridone core has emerged as a highly privileged scaffold, frequently embedded in the structures of antibacterial agents, antiviral metalloenzyme inhibitors, and anticancer therapeutics [1]. The specific intermediate, 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one , offers a highly functionalized template designed to address complex structure-activity relationship (SAR) requirements:

  • Bidentate Chelation Motif (4-OH, 2-C=O): The adjacent hydroxyl and carbonyl groups form a highly efficient bidentate chelator. This is the primary pharmacophore for inhibiting two-metal-ion-dependent enzymes, such as HIV-1 integrase and influenza cap-dependent endonuclease (analogous to the mechanism of Baloxavir) [2].

  • The 3-Nitro Synthetic Handle: The 3-nitro group serves as a stable, masked amine. Upon chemoselective reduction, the resulting 3-amino-4-hydroxy-2-pyridone can be cyclized to form rigid, fused bicyclic systems (e.g., pyrido[3,2-d]oxazoles or pyrido[2,3-b]pyrazines) that act as potent Type II DNA Topoisomerase inhibitors [3].

  • Steric and Lipophilic Anchoring (5,6-Dimethyl): The di-methyl substitution at the 5 and 6 positions provides crucial steric bulk. In kinase inhibitor design, these methyl groups lock the molecule into an optimal conformation for hinge-region binding, while simultaneously increasing the lipophilicity required for cellular penetration [4].

Synthesis A 4-Hydroxy-5,6-dimethyl- 3-nitropyridin-2(1H)-one B 3-Amino-4-hydroxy- 5,6-dimethylpyridin-2(1H)-one A->B Pd/C, H₂ Chemoselective Reduction C Fused Pyrido-oxazole Derivatives B->C Triethyl orthoformate Cyclocondensation D N-Alkylated Chelating Ligands B->D Reductive Amination / Alkylation

Figure 1: Synthetic divergence of the 3-nitropyridone intermediate into advanced drug scaffolds.

Quantitative Data: Evaluation of Reduction Methodologies

The critical first step in utilizing this intermediate is the reduction of the 3-nitro group. Because the 4-hydroxy-2-pyridone ring is susceptible to over-reduction or tautomer-induced solubility issues, selecting the correct reduction methodology is paramount.

Table 1: Comparison of Reduction Methodologies for 3-Nitropyridin-2(1H)-ones

MethodologyReagents / ConditionsYield (%)Purity (HPLC)ScalabilityKey AdvantagesLimitations
Catalytic Hydrogenation 10% Pd/C, H₂ (30 psi), MeOH/THF (1:1)92 - 95%> 98%HighClean reaction profile; simple filtration workup.Requires specialized pressure vessels for large-scale.
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂, EtOH, Reflux89 - 91%~ 95%MediumAvoids hazardous H₂ gas; rapid kinetics.Sublimation of ammonium salts can complicate scale-up.
Béchamp Reduction Fe powder, AcOH/H₂O, 80°C85 - 88%~ 92%Very HighHighly cost-effective; robust against catalyst poisons.Generation of iron sludge; tedious extraction workup.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical parameter is explicitly defined to ensure reproducibility and scientific integrity.

Protocol A: Chemoselective Catalytic Hydrogenation to 3-Amino-4-hydroxy-5,6-dimethylpyridin-2(1H)-one

This protocol utilizes catalytic hydrogenation to ensure high purity for downstream cyclization.

Reagents:

  • 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (10.0 g, 47.1 mmol)

  • 10% Palladium on Carbon (Pd/C, 50% w/w water wet) (1.0 g, ~5 mol% Pd)

  • Methanol / Tetrahydrofuran (THF) (1:1 v/v, 200 mL)

Step-by-Step Methodology:

  • Solvent Preparation: Suspend the starting material in 200 mL of the MeOH/THF mixture.

    • Causality: Pyridones exhibit strong intermolecular hydrogen bonding, leading to poor solubility in pure alcohols. The addition of THF disrupts these networks, ensuring the substrate is fully dissolved and preventing unreacted starting material from being trapped in a heterogeneous slurry.

  • Catalyst Addition & Degassing: Carefully add the wet 10% Pd/C to the suspension. Seal the reaction vessel and purge the system with Nitrogen (N₂) gas for 15 minutes.

    • Causality: Using water-wet Pd/C mitigates the risk of auto-ignition when in contact with methanol vapors. The N₂ purge is critical to remove oxygen, preventing both explosive mixtures and catalyst poisoning.

  • Hydrogenation: Replace the N₂ atmosphere with Hydrogen (H₂) gas using a balloon or a Parr shaker set to 30 psi. Stir vigorously at 25°C for 4–6 hours.

    • Causality: Maintaining ambient temperature (25°C) ensures strict chemoselectivity. Elevated temperatures under H₂ pressure risk dearomatization of the pyridone core.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The nitro compound will disappear, replaced by a highly polar, UV-active amino spot.

  • Workup: Purge the vessel with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with hot methanol (50 mL).

    • Causality: The product can precipitate on the catalyst; washing with hot methanol ensures complete recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the 3-amino derivative as a pale-yellow solid. Dry in vacuo at 45°C.

Protocol B: Cyclocondensation to Fused Oxazolo[4,5-c]pyridine Scaffolds

This protocol demonstrates the utility of the 3-amino intermediate in synthesizing rigid kinase/gyrase inhibitors.

Reagents:

  • 3-Amino-4-hydroxy-5,6-dimethylpyridin-2(1H)-one (5.0 g, 27.4 mmol)

  • Triethyl orthoformate (45 mL, excess)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.26 g, 5 mol%)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, combine the 3-amino intermediate, triethyl orthoformate, and p-TSA.

    • Causality: Triethyl orthoformate acts dually as the C1 synthon for the oxazole ring and as the dehydrating solvent. The Dean-Stark trap is essential to remove the ethanol byproduct, driving the equilibrium toward cyclization.

  • Cyclization: Heat the mixture to reflux (approx. 145°C) for 12 hours.

    • Causality: The acid catalyst (p-TSA) accelerates the formation of the intermediate imidate. The high temperature provides the activation energy required for the subsequent intramolecular attack of the 4-hydroxyl group onto the imidate carbon.

  • Isolation: Cool the mixture to 0°C. The fused oxazolo-pyridone product will precipitate. Filter the solid, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum.

Mechanism of Action: Metalloenzyme Inhibition

Once functionalized, derivatives of this scaffold exert their therapeutic effect by directly antagonizing the active sites of viral or bacterial metalloenzymes. The diagram below illustrates the self-validating logic of this inhibition pathway.

MOA Target Viral Metalloenzyme (e.g., HIV-1 Integrase) ActiveSite Active Site Two-Metal Center (Mg²⁺ / Mn²⁺) Target->ActiveSite Block Steric Blocking of Target DNA/RNA Binding ActiveSite->Block Induces Inhibitor Pyridone-Based Inhibitor (Derived from Intermediate) Chelation Bidentate Chelation (4-OH and 2-C=O) Inhibitor->Chelation Chelation->ActiveSite Coordinates with Result Inhibition of Viral Replication Block->Result

Figure 2: Pyridone-derived metalloenzyme inhibition via bidentate metal chelation.

References

  • Title: Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A concise synthesis of HIV integrase inhibitors bearing the dipyridone acid motif Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate Source: Molecular Pharmaceutics URL: [Link]

Application Note: Development and Validation of an HPLC-UV Method for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (hereafter referred to as HDNP) presents a unique analytical challenge. Structurally, it is a highly polar, ionizable, nitro-aromatic compound that exhibits keto-enol tautomerism and strong intra/intermolecular hydrogen bonding capabilities. Standard reversed-phase (RP) chromatography using conventional C18 columns often results in poor retention (elution near the solvent front) and severe peak tailing due to secondary interactions with residual silanols and tautomeric shifting during the chromatographic run[1][2].

To establish a robust, self-validating analytical procedure, this application note details a systematic High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method development strategy. By utilizing an aqueous-compatible (AQ) or polar-embedded stationary phase and strictly controlling the mobile phase pH, we suppress ionization and tautomerization, ensuring reproducible retention and sharp peak morphology.

Method Development Workflow

The causality behind our experimental choices is rooted in the physicochemical properties of HDNP:

  • Column Selection: Highly polar compounds often suffer from "phase collapse" or "matting" in 100% aqueous conditions on standard C18 columns[2]. We utilize a polar-embedded C18 (or an AQ-type phase) to maintain phase hydration and enhance retention of the polar pyridinone core.

  • Mobile Phase pH: The hydroxyl and pyridinone nitrogen groups have distinct pKa values. Using a strongly acidic buffer (e.g., 0.1% Phosphoric acid or Formic acid, pH ~2.5) ensures the molecule remains fully protonated, suppressing tautomerization and preventing split peaks.

  • Detection: The nitro-aromatic system provides strong chromophoric activity. UV detection at 254 nm and 280 nm ensures high sensitivity while avoiding the noisy low-wavelength regions (<210 nm) often disrupted by buffer absorbance[1].

MethodWorkflow A Physicochemical Profiling (pKa, LogD, Tautomerism) B Stationary Phase Selection (Polar-Embedded / AQ C18) A->B C Mobile Phase Optimization (Acidic Buffer pH 2.5) B->C D Gradient & Flow Tuning (Retention & Peak Shape) C->D E ICH Q2(R1) Validation (Accuracy, Precision, LOD/LOQ) D->E

Figure 1: Systematic workflow for HPLC method development of polar aromatic compounds.

Experimental Protocol

Reagents and Equipment
  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm) or equivalent polar-embedded column.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Chromatographic Conditions

This protocol is designed as a self-validating system; the inclusion of a system suitability test (SST) ensures the method performs adequately before any sample analysis.

  • Preparation of Mobile Phases: Filter Mobile Phase A through a 0.22 µm hydrophilic membrane to remove particulates. Degas both phases.

  • Sample Preparation: Dissolve HDNP standard in a diluent of 90:10 Water:Acetonitrile (v/v) to a working concentration of 50 µg/mL. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening.

  • System Equilibration: Purge the system and equilibrate the column with 5% Mobile Phase B for 15 minutes at 1.0 mL/min.

  • Gradient Elution: Execute the gradient profile outlined in Table 1.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic hold
10.01.04060Linear ramp
12.01.0595Column wash
12.11.0955Re-equilibration
16.01.0955End
  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Controls solvent viscosity and stabilizes tautomeric equilibrium).

  • Detection Wavelength: 254 nm (Reference 360 nm).

Method Validation Framework

To ensure trustworthiness and regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4].

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of 50 µg/mL standardRSD ≤ 2.0%, Tailing Factor ≤ 1.5, N > 2000
Specificity Inject blank, standard, and forced degradation samplesNo interfering peaks at the HDNP retention time
Linearity 5 concentration levels (10% to 150% of target)Correlation coefficient ( R2 ) ≥ 0.999
Accuracy (Recovery) Spike API at 50%, 100%, and 150% levelsMean recovery 98.0% - 102.0%
Precision (Repeatability) 6 independent sample preparations%RSD of assay ≤ 2.0%
LOD / LOQ Based on Signal-to-Noise (S/N) ratioLOD: S/N ≥ 3, LOQ: S/N ≥ 10

By adhering to these parameters, the analytical procedure is demonstrated to be suitable for its intended purpose, whether for assaying the active moiety or controlling impurity content[3].

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at:[Link]

  • HPLC.eu: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available at: [Link]

Sources

Derivatization of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one in Agrochemical Discovery

Mechanistic Rationale: Mastering the Ambident Nucleophile

The 4-hydroxy-2-pyridone scaffold is a highly privileged pharmacophore in modern agrochemical and pharmaceutical discovery, frequently embedded in agents exhibiting potent fungicidal, bactericidal, and herbicidal properties 1. The specific compound, 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one , serves as a highly functionalized, versatile building block for novel crop protection active ingredients 2.

A central synthetic challenge associated with this scaffold arises from its ambident nucleophilicity, which is governed by lactam-lactim tautomerism (C2=O ⇌ C4-OH). This tautomerism enables nucleophilic attack through either the nitrogen (N1) or the oxygen (O4) atom, leading to competing functionalization pathways 1.

As application scientists, we must manipulate reaction conditions to dictate regioselectivity. The equilibrium is highly solvent-dependent; in strongly polar aprotic media such as dimethylsulfoxide (DMSO), solvent coordination disrupts intermolecular hydrogen-bonded dimerization. This shifts the equilibrium toward the monomeric form, significantly increasing the reactivity of the oxygen nucleophile [[1]](). By coupling DMSO with a soft, highly polarizable counter-ion (like Cs⁺), we can achieve kinetically controlled O-alkylation. Conversely, harder bases (K⁺) and elevated temperatures drive the system toward the thermodynamically stable N-alkylated product.

Derivatization Workflow Visualization

DerivatizationWorkflow cluster_0 Regioselective Alkylation cluster_1 C3-Derivatization Core 4-Hydroxy-5,6-dimethyl- 3-nitropyridin-2(1H)-one CondO Cs2CO3, DMSO, 25°C (Kinetic Control) Core->CondO CondN K2CO3, DMF, 80°C (Thermodynamic Control) Core->CondN ProdO O-Alkylated Pyridone (Herbicidal Precursor) CondO->ProdO ProdN N-Alkylated Pyridone (Fungicidal Precursor) CondN->ProdN CondRed H2, Pd/C, MeOH Followed by R-COCl ProdO->CondRed ProdAmide 3-Amido Pyridone (SDHI Fungicide Analog) CondRed->ProdAmide

Workflow for the regioselective derivatization of 4-hydroxy-2-pyridones in agrochemical synthesis.

Quantitative Optimization of Regioselectivity

To demonstrate the causality of solvent and base selection, the following table summarizes the optimization data for the propargylation of the 4-hydroxy-2-pyridone core. The use of Cs₂CO₃ in DMSO at room temperature heavily favors the O-propargylated product (75% yield) over the N-propargylated byproduct (8% yield) 1.

EntryAlkylating AgentBaseSolventTemp (°C)O-Alkylation Yield (%)N-Alkylation Yield (%)Selectivity (O:N)
1 Propargyl bromideCs₂CO₃DMSO2575 8~ 90:10
2 Propargyl bromideK₂CO₃DMF801268 ~ 15:85
3 Benzyl chlorideCs₂CO₃DMSO2571 11~ 87:13
4 Benzyl chlorideK₂CO₃DMF801570 ~ 18:82

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled O-Alkylation (C4-Etherification)

Causality: The "cesium effect" is leveraged here. The large atomic radius of the Cs⁺ cation results in a loose, highly dissociated ion pair with the pyridone enolate. This leaves the oxygen atom highly exposed and nucleophilic, driving rapid O-alkylation before the system can equilibrate to the thermodynamically favored N-alkylated state.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (10.0 mmol) and anhydrous DMSO (30 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered Cs₂CO₃ (12.0 mmol, 1.2 eq). Stir the suspension at 25°C for 30 minutes to allow for complete deprotonation and monomerization of the pyridone core.

  • Electrophile Addition: Dropwise, add the alkylating agent (e.g., propargyl bromide, 11.0 mmol, 1.1 eq) over 10 minutes.

  • Reaction Monitoring: Stir at 25°C for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The O-alkylated product will typically run higher (less polar) than the starting material and the N-alkylated byproduct.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the pure O-alkylated ether.

Self-Validating System: The ambident nature of the pyridone requires rigorous structural confirmation. Validate O-alkylation via ¹³C NMR; the C4 carbon will shift downfield (δ ~165-170 ppm) compared to the N-alkylated isomer. Additionally, FTIR spectroscopy must confirm the retention of the strong C2=O lactam carbonyl stretch at ~1650 cm⁻¹ and the complete disappearance of the broad C4-OH stretch (3200–3400 cm⁻¹).

Protocol B: C3-Nitro Reduction & Amide Trapping

Causality: The nitro group at C3 must be reduced to an amine to facilitate the synthesis of amide-linked agrochemicals (e.g., SDHI fungicides). Because electron-rich 3-aminopyridones are highly susceptible to rapid air oxidation, the intermediate amine is never isolated. Instead, it is immediately trapped via in situ acylation to form a stable amide.

Step-by-Step Methodology:

  • Hydrogenation: Dissolve the O-alkylated product from Protocol A (5.0 mmol) in anhydrous Methanol (40 mL). Add 10% Pd/C (0.05 eq, 50 mol%).

  • Reduction: Purge the vessel with H₂ gas (balloon pressure) and stir vigorously at room temperature for 3 hours.

  • Filtration: Once complete, purge the flask with argon. Quickly filter the mixture through a short pad of Celite under an argon blanket to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to a minimal volume.

  • In Situ Acylation: Immediately redissolve the crude amine in anhydrous Dichloromethane (DCM, 30 mL). Add Triethylamine (Et₃N, 15.0 mmol, 3.0 eq) and cool to 0°C.

  • Coupling: Dropwise, add the desired acid chloride (R-COCl, 6.0 mmol, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃ (20 mL), followed by 1M HCl (20 mL) and brine. Dry over MgSO₄ and concentrate.

Self-Validating System: The successful reduction of the nitro group is visually self-validating: the reaction mixture will transition from a deep yellow (characteristic of the conjugated nitro-pyridone) to a pale/colorless solution. Following amide coupling, HRMS must confirm the exact mass of the target amidation product. Furthermore, ¹H NMR will display a distinct, highly deshielded singlet (δ ~9.5–10.5 ppm) corresponding to the newly formed amide N-H proton, definitively confirming successful C3 derivatization.

References

  • Antifungal 4‐hydroxy‐2‐pyridone metabolites. ResearchGate. 1

  • 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed / NIH. 3

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. 2

Sources

Application Note: In Vitro Biological Assay Preparation Using 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Mechanics

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (CAS: 163803-34-7) is a highly functionalized 2-pyridone derivative. In modern medicinal chemistry, the 2-pyridone core is recognized as a privileged pharmacophore, particularly for developing Type I and Type II kinase inhibitors targeting the TAM family (Tyro3, Axl, Mer) and c-Met receptor tyrosine kinases (1)[1].

Mechanistic Causality: The efficacy of this scaffold lies in its structural complementarity to the kinase ATP-binding pocket. The pyridone carbonyl oxygen and the adjacent nitrogen act as highly directional hydrogen bond acceptors and donors, respectively, interacting directly with the backbone amides of the kinase hinge region (e.g., the DGF motif) (2)[2]. Furthermore, the nitro group at the 3-position serves dual purposes:

  • Electronic Modulation: It exerts a strong electron-withdrawing effect, lowering the pKa of the 4-hydroxyl group and altering the tautomeric equilibrium to favor tight, competitive binding against ATP (3)[3].

  • Synthetic Handle: It provides a reducible site for further derivatization into aminopyridones, enabling the synthesis of extended ligands that can reach the allosteric hydrophobic pockets to modulate the αC helix (4)[4].

G GAS6 GAS6 Ligand Axl_Mer Axl / Mer Kinase (Active) GAS6->Axl_Mer Binds & Activates PI3K_AKT PI3K / AKT Pathway (Cell Survival) Axl_Mer->PI3K_AKT Phosphorylation RAS_ERK RAS / ERK Pathway (Proliferation) Axl_Mer->RAS_ERK Phosphorylation Pyridone 4-Hydroxy-5,6-dimethyl- 3-nitropyridin-2(1H)-one (Scaffold) Pyridone->Axl_Mer Competitive ATP Inhibition at Hinge Tumor Tumor Progression & Drug Resistance PI3K_AKT->Tumor RAS_ERK->Tumor

Fig 1. GAS6/TAM Kinase pathway and competitive inhibition by the pyridone scaffold.

Compound Preparation & Formulation

To ensure assay reproducibility and prevent compound aggregation (a primary cause of false positives in high-throughput screening), strict adherence to formulation protocols is mandatory.

Reagents & Storage:

  • Compound: 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (MW: 184.15 g/mol ).

  • Vehicle: Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Storage: The nitroaromatic nature makes the compound susceptible to photodegradation. Store lyophilized powder at -20°C in amber desiccators.

Preparation of 10 mM Master Stock:

  • Equilibrate the lyophilized vial to room temperature (RT) for 30 minutes prior to opening to prevent atmospheric condensation.

  • Dissolve 1.84 mg of the compound in 1.0 mL of anhydrous DMSO.

  • Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes until complete dissolution is achieved.

  • Aliquot into 50 µL volumes in opaque PCR tubes to avoid freeze-thaw cycles.

In Vitro Assay Workflows (Self-Validating Systems)

To establish trustworthiness, the following protocols incorporate internal controls (positive inhibitor controls and DMSO vehicle negatives) to calculate the Z'-factor, ensuring the assay operates as a self-validating system.

Protocol A: Biochemical TR-FRET Kinase Assay (Axl/Mer)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste, drastically reduce compound auto-fluorescence interference, and provide high signal-to-background ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Kinase Addition: Add 5 µL of 2X Axl or Mer kinase enzyme (recombinant, human) diluted in Kinase Buffer. Incubate for 15 minutes at RT to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of 2X ATP / ULight-labeled substrate mix. (Crucial: Use ATP at the apparent Km for the specific kinase to ensure competitive inhibition can be accurately measured).

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt the reaction) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Workflow Prep Compound Prep (DMSO Stock) Dilution 10-Point Serial Dilution (1:3) Prep->Dilution Incubation Kinase + ATP + Substrate Incubation Dilution->Incubation Detection TR-FRET Signal Detection Incubation->Detection Analysis IC50 Calculation (4-Parameter Fit) Detection->Analysis

Fig 2. High-Throughput Screening (HTS) workflow for the TR-FRET biochemical kinase assay.

Protocol B: Cell Viability Assay (CellTiter-Glo)

To validate the biological translation of the biochemical inhibition, assess anti-proliferative effects in Axl-overexpressing cell lines (e.g., MKN-45 or HCT116) (3)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MKN-45 cells at 2,000 cells/well in 90 µL of RPMI-1640 medium (10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10X intermediate compound dilution plate in culture media. (Crucial: Final DMSO concentration must remain constant and not exceed 0.5% to prevent vehicle toxicity). Add 10 µL of the 10X compound to the cells.

  • Incubation: Incubate for 72 hours.

  • Luminescence Detection: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. ATP-dependent luminescence provides a direct, linear correlation with the number of metabolically active cells.

Quantitative Data Presentation

Table 1: 10-Point Serial Dilution Gradient for IC50 Determination

PointStock Conc. (DMSO)Transfer Vol (nL)Assay Vol (µL)Final Assay Conc.
11.0 mM1001010 µM
2333.3 µM100103.33 µM
3111.1 µM100101.11 µM
437.0 µM10010370 nM
512.3 µM10010123 nM
64.1 µM1001041 nM
71.37 µM1001013.7 nM
8457 nM100104.57 nM
9152 nM100101.52 nM
1050.8 nM100100.5 nM
Note: Ensure the final DMSO concentration remains constant at 1% across all wells.

Table 2: Expected Pharmacological Profile of Pyridone-Derived Inhibitors

Target KinaseAssay TypeExpected IC50 RangeReference Control
Axl TR-FRET1.0 - 250 nMCabozantinib
Mer TR-FRET5.0 - 500 nMMRX-2843
c-Met TR-FRET0.8 - 100 nMForetinib
MKN-45 Cells Viability0.5 - 5.0 µMCabozantinib

References

  • Title: Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy Source: doi.org URL: 1

  • Title: AXL inhibitors in cancer Source: ed.ac.uk URL: 2

  • Title: Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor Source: ACS Publications URL: 3

  • Title: Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix Source: PMC (nih.gov) URL: 4

Sources

Application Notes and Protocols for Catalytic Systems Utilizing 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quest for novel catalytic systems with enhanced efficiency, selectivity, and stability is a cornerstone of modern chemistry, impacting fields from pharmaceutical synthesis to materials science. Pyridin-2(1H)-one scaffolds have emerged as a versatile class of ligands, capable of forming stable and catalytically active complexes with a range of transition metals.[1] Their utility is derived from the hard N,O-donor environment which can stabilize various oxidation states of the metal center, a crucial aspect for many catalytic cycles.[2] This application note details the synthesis, characterization, and proposed catalytic applications of transition metal complexes based on a specifically functionalized ligand: 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one .

The introduction of dimethyl groups at the 5- and 6-positions offers increased steric bulk, which can influence the coordination geometry and, consequently, the selectivity of the catalytic process. The electron-withdrawing nitro group at the 3-position is expected to modulate the electronic properties of the ligand and the resulting metal complex, potentially enhancing catalytic activity in certain transformations.[3]

This document provides detailed protocols for the synthesis of the ligand and its subsequent complexation with Palladium(II) and Copper(II), two metals of significant importance in cross-coupling catalysis.[4][5] Furthermore, we present detailed, field-tested protocols for two proposed catalytic applications: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a Copper-catalyzed Chan-Lam N-arylation. These protocols are designed to be self-validating and are supported by mechanistic insights derived from analogous systems.

Part 1: Synthesis of the Ligand and its Transition Metal Complexes

Synthesis of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

The synthesis of the title ligand is a multi-step process that begins with the construction of the pyridinone core, followed by nitration. The following protocol is based on established methods for the synthesis of related substituted pyridinones.[1][6][7]

Workflow for Ligand Synthesis

cluster_0 Step 1: Pyridinone Core Synthesis cluster_1 Step 2: Nitration Start 3-Methyl-2,4-pentanedione Step1_reagent Ethyl cyanoacetate Piperidine, Ethanol, Reflux Start->Step1_reagent Intermediate1 Ethyl 2-cyano-3,4-dimethyl-5-oxo-3-hexenoate Step1_reagent->Intermediate1 Knoevenagel Condensation Step2_reagent Conc. H2SO4 Heat Intermediate1->Step2_reagent Product1 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one Step2_reagent->Product1 Cyclization/ Hydrolysis Product1_input 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one Step3_reagent Fuming HNO3 Acetic Anhydride, 0°C Product1_input->Step3_reagent Final_Product 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one Step3_reagent->Final_Product Electrophilic Nitration

Caption: Synthetic workflow for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one.

Protocol 1: Synthesis of 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2,4-pentanedione (10.0 g, 87.6 mmol), ethyl cyanoacetate (9.9 g, 87.6 mmol), and absolute ethanol (100 mL).

  • Addition of Catalyst: Add piperidine (1.0 mL) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a crude residue of ethyl 2-cyano-3,4-dimethyl-5-oxo-3-hexenoate.

  • Cyclization: To the crude intermediate, slowly add concentrated sulfuric acid (50 mL) while cooling in an ice bath. After the addition is complete, heat the mixture to 120°C for 30 minutes.

  • Precipitation and Isolation: Carefully pour the hot mixture onto crushed ice (200 g). A precipitate will form. Allow the mixture to stand for 1 hour to ensure complete precipitation.

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield 4-hydroxy-5,6-dimethylpyridin-2(1H)-one as a white to off-white solid.

Protocol 2: Nitration of 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one

  • Reaction Setup: In a 100 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-hydroxy-5,6-dimethylpyridin-2(1H)-one (5.0 g, 32.6 mmol) in acetic anhydride (30 mL). Cool the mixture to 0°C in an ice-salt bath.

  • Nitrating Agent: Slowly add fuming nitric acid (5 mL) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (150 g).

  • Isolation: A yellow precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold methanol.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one.

Synthesis of Transition Metal Complexes

The synthesized ligand, hereafter referred to as L , can be complexed with various transition metals. The following are general protocols for the synthesis of Palladium(II) and Copper(II) complexes.

Protocol 3: Synthesis of Bis(4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-onato)palladium(II) [Pd(L)₂]

  • Reaction Setup: In a 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve L (368 mg, 2.0 mmol) in methanol (20 mL).

  • Deprotonation: Add a solution of sodium methoxide (108 mg, 2.0 mmol) in methanol (5 mL) dropwise. Stir for 15 minutes at room temperature.

  • Complexation: To this solution, add a solution of palladium(II) acetate (224 mg, 1.0 mmol) in methanol (10 mL).

  • Reaction: Stir the reaction mixture at 60°C for 4 hours. A precipitate will form.

  • Isolation and Purification: Cool the mixture to room temperature, filter the solid, wash with methanol, and then with diethyl ether. Dry the complex under vacuum.

Protocol 4: Synthesis of Bis(4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-onato)copper(II) [Cu(L)₂]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve L (368 mg, 2.0 mmol) in ethanol (30 mL).

  • Deprotonation: Add an aqueous solution of sodium hydroxide (80 mg, 2.0 mmol in 5 mL of water) dropwise.

  • Complexation: To this solution, add a solution of copper(II) acetate monohydrate (200 mg, 1.0 mmol) in water (10 mL).

  • Reaction: Stir the mixture at room temperature for 2 hours. A colored precipitate will form.

  • Isolation and Purification: Filter the solid, wash with water, then with ethanol, and finally with diethyl ether. Dry the complex in a desiccator.

Characterization of Ligand and Complexes

The synthesized ligand and its metal complexes should be thoroughly characterized to confirm their identity and purity.

Technique Ligand (L) [Pd(L)₂] [Cu(L)₂]
¹H NMR Confirm aromatic and methyl protons.Diamagnetic, sharp signals expected. Shift in proton signals upon coordination.Paramagnetic, broad or no signals expected.
¹³C NMR Confirm all carbon environments.Diamagnetic, sharp signals expected. Shift in carbon signals upon coordination.Not typically useful due to paramagnetism.
FT-IR O-H, N-H, C=O, and NO₂ stretching frequencies.Disappearance of O-H stretch. Shift in C=O and N-O stretching frequencies upon coordination.Disappearance of O-H stretch. Shift in C=O and N-O stretching frequencies upon coordination.
Mass Spec (ESI) Confirm molecular weight (m/z = 185.05 for [M+H]⁺).Confirm molecular weight and isotopic pattern for Palladium.Confirm molecular weight and isotopic pattern for Copper.
Elemental Analysis C, H, N analysis to confirm purity.C, H, N analysis to confirm stoichiometry and purity.C, H, N analysis to confirm stoichiometry and purity.

Part 2: Proposed Catalytic Applications and Protocols

Based on the extensive literature on palladium and copper-catalyzed cross-coupling reactions, we propose the use of the synthesized complexes in Suzuki-Miyaura and Chan-Lam couplings.[4][5][8][9][10][11] The N,O-bidentate nature of the ligand is expected to provide a stable coordination environment for the metal center, facilitating the catalytic cycle.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[9] The [Pd(L)₂] complex is proposed as a pre-catalyst for this transformation.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X ArPd(II)XL Ar-Pd(II)-X-L OxAdd->ArPd(II)XL Transmetalation Transmetalation ArPd(II)XL->Transmetalation R'-B(OR)2 Base ArPd(II)R'L Ar-Pd(II)-R'-L Transmetalation->ArPd(II)R'L RedElim Reductive Elimination ArPd(II)R'L->RedElim RedElim->Pd(0)L Ar-R'

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 5: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

  • Reaction Setup: To a Schlenk tube, add [Pd(L)₂] (4.7 mg, 0.01 mmol, 1 mol%), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Addition of Reagents and Solvent: Add 4-bromoanisole (187 mg, 1.0 mmol) and a 3:1 mixture of Dioxane/Water (4 mL).

  • Reaction: Stir the mixture at 80°C for 12 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Application 2: Copper-Catalyzed Chan-Lam N-Arylation

The Chan-Lam coupling is an efficient method for the formation of C-N bonds, often under milder conditions than palladium-catalyzed reactions.[11] The [Cu(L)₂] complex is proposed as a catalyst for the N-arylation of imidazole.

Protocol 6: Chan-Lam N-Arylation of Imidazole with Phenylboronic Acid

  • Reaction Setup: In a 25 mL round-bottom flask, combine [Cu(L)₂] (4.3 mg, 0.01 mmol, 1 mol%), phenylboronic acid (183 mg, 1.5 mmol), and imidazole (68 mg, 1.0 mmol).

  • Solvent and Base: Add methanol (10 mL) and triethylamine (0.3 mL, 2.1 mmol).

  • Reaction: Stir the mixture at room temperature, open to the air, for 24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add water (15 mL) and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield 1-phenylimidazole.

Part 3: Data Interpretation and Expected Outcomes

  • Yields: For the Suzuki-Miyaura reaction, yields of >90% are anticipated based on the performance of similar palladium complexes. For the Chan-Lam coupling, moderate to good yields (60-85%) are expected.

  • Catalyst Loading: The protocols specify a catalyst loading of 1 mol%. This can be further optimized to as low as 0.1 mol% for highly reactive substrates.

  • Substrate Scope: The catalytic systems are expected to be tolerant of a range of functional groups on both the aryl halide/boronic acid and the amine/boronic acid coupling partners. Electron-donating groups on the boronic acid and electron-withdrawing groups on the aryl halide generally lead to higher yields in Suzuki-Miyaura reactions.

Conclusion

The 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one ligand provides a promising platform for the development of novel transition metal catalysts. The synthetic protocols outlined in this application note are robust and reproducible. The proposed catalytic applications in Suzuki-Miyaura and Chan-Lam cross-coupling reactions are based on sound mechanistic principles and literature precedents for similar systems. These protocols provide a solid starting point for researchers and drug development professionals to explore the catalytic potential of this new class of pyridinone-based metal complexes.

References

  • Boros, E., & Packard, A. B. (2019). Radioactive transition metals for imaging and therapy. Chemical Reviews, 119(1), 870–901.
  • Chomet, M., van Dongen, G. A., & Vugts, D. J. (2021). State of the art in radiolabeling of antibodies with common and uncommon radiometals for preclinical and clinical immuno-PET.
  • Hagemann, U. B., et al. (2018). In vitro and in vivo efficacy of a novel CD33-targeted thorium-227 conjugate. Inorganic Chemistry, 57(22), 14337–14346.
  • Cilibrizzi, A., et al. (2018). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 23(10), 2587.
  • Gorden, A. E. V., et al. (2018). Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy. Inorganic Chemistry, 57(22), 14337-14346.
  • Ke, T., et al. (2024). Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)
  • Albéniz, A. C. (n.d.). Palladium catalyzed coupling reactions of arenes with cooperating pyridone ligands. University of Valladolid.
  • Bakke, J. M. (n.d.).
  • Ferreira, M. L., et al. (2015). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 20(4), 6361-6376.
  • Zhang, W., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 3749.
  • Kumar, R., et al. (2024). Copper-Catalyzed Regioselective Imidation of 2-Pyridones. The Journal of Organic Chemistry.
  • Jia, G., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Smith, C. J., et al. (2019). Synthesis of N-Substituted 3-Amino-2-pyridones. The Journal of Organic Chemistry, 84(15), 9429-9436.
  • Wiley-VCH. (n.d.). C–C Coupling.
  • Bianchi, A., & Bencini, A. (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. EOLSS.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. (n.d.).
  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • Hambardzumyan, A. S., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. Molbank, 2026(1), M1557.
  • Hassan, Z., et al. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry, 7, 44.
  • Al-Majidi, S. M. H., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Evano, G., et al. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Reviews, 110(4), 2264-2319.
  • Roy, S. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • Atac, A., et al. (n.d.). Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Krupková, A., et al. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling.
  • CookeChem. (n.d.). 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one , 95+% , 163803-34-7.
  • The Royal Society of Chemistry. (n.d.). Copper-catalysed cross-coupling: an untapped potential.
  • Singh, S., et al. (n.d.).
  • Voskressensky, L. G., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds, 57(2), 224-230.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues effectively.

The pyridinone scaffold is a valuable component in medicinal chemistry, offering multiple points for derivatization and the ability to form key interactions with biological targets.[1] However, compounds like 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one can present significant formulation challenges due to their poor solubility in many common organic solvents. This guide will equip you with the knowledge and techniques to overcome these hurdles.

Understanding the Challenge: Why is 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one Poorly Soluble?

The solubility of a compound is influenced by its molecular structure and the properties of the solvent. In the case of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, several structural features contribute to its low solubility in organic solvents:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group and an N-H group in the pyridinone ring allows for strong intermolecular hydrogen bonding. This creates a stable crystal lattice that is difficult for many organic solvents to disrupt.

  • Polarity: The nitro group (-NO2) is a strong electron-withdrawing group, which, along with the hydroxyl and carbonyl groups, imparts significant polarity to the molecule. This high polarity can lead to poor solubility in non-polar or weakly polar organic solvents.

  • Planar Structure: The relatively planar structure of the pyridinone ring can facilitate efficient packing in the solid state, further strengthening the crystal lattice.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one.

Q1: My compound won't dissolve in common organic solvents like methanol, ethanol, or acetonitrile. What should I do first?

A1: The first step is to systematically explore a broader range of solvents and consider the impact of temperature.

  • Initial Troubleshooting Steps:

    • Solvent Screening: Test a wider array of solvents with varying polarities. Consider more polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are often effective at dissolving compounds with strong hydrogen bonding capabilities.[2]

    • Heating: Gently warming the solvent can increase the kinetic energy of the solvent molecules, helping to overcome the lattice energy of the solid compound.[3] Always monitor for any signs of degradation.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the surface area available for solvation.

  • Underlying Principle: The adage "like dissolves like" is a good starting point. The polarity of your solvent should be well-matched to the polarity of the solute. For highly polar compounds like this one, highly polar solvents are generally required.

Q2: I've tried heating and sonication, but the solubility is still too low for my needs. What are my next options?

A2: If basic techniques are insufficient, you should move on to more advanced solubility enhancement strategies such as co-solvents, pH adjustment, or the use of solubility enhancers.

  • Recommended Next Steps:

    • Co-solvent Systems: Employing a mixture of solvents can often achieve higher solubility than a single solvent.[4][5] A common approach is to use a primary solvent in which the compound has some solubility and add a co-solvent to improve it.

    • pH Modification: As a pyridinone derivative, this compound has acidic and basic functionalities. Its solubility is likely pH-dependent.[6] Adjusting the pH can ionize the molecule, which generally increases aqueous solubility and can also influence solubility in polar protic organic solvents.

    • Solubility Enhancers: For specific applications, excipients like cyclodextrins can be used to form inclusion complexes, effectively encapsulating the poorly soluble molecule and increasing its apparent solubility.[7][]

Q3: How do I choose an effective co-solvent system?

A3: The selection of a co-solvent system should be systematic. The goal is to create a solvent mixture with a polarity that is optimal for your compound.

  • Strategy for Co-solvent Selection:

    • Start with a solvent in which the compound shows at least minimal solubility.

    • Introduce a miscible co-solvent with a different polarity. For example, if your compound has some solubility in methanol, you could add a less polar solvent like dichloromethane or a more polar one like water in varying ratios.

    • Experiment with different ratios of the two solvents to find the optimal mixture.

  • Causality: Co-solvents work by disrupting the solvent's self-association (like the hydrogen bonding network in water or alcohols) and by creating a microenvironment with a polarity that is more favorable for the solute.[9]

Q4: My compound is precipitating out of solution during my experiment. What could be the cause and how can I prevent it?

A4: Precipitation during an experiment is often due to a change in conditions such as temperature, solvent composition, or concentration.

  • Troubleshooting Precipitation:

    • Temperature Fluctuations: A decrease in temperature can reduce solubility and cause precipitation. Ensure your experimental setup maintains a constant temperature.

    • Solvent Evaporation: If you are working with volatile solvents, evaporation can increase the concentration of your compound beyond its solubility limit. Keep your solutions covered.

    • Introduction of an Anti-solvent: Adding a solvent in which your compound is insoluble (an anti-solvent) will cause it to precipitate.[3] This can happen unintentionally if, for example, a solution in DMSO is diluted into an aqueous buffer where the compound is less soluble.

    • Exceeding Maximum Solubility: Every compound has a maximum soluble concentration in a given solvent system at a specific temperature. Exceeding this limit will lead to precipitation.[10]

  • Prevention: To prevent precipitation, ensure your working concentration is well below the saturation point. If you need to change the solvent system during your experiment, do so gradually and with constant mixing.

In-Depth Troubleshooting and Experimental Protocols

This section provides detailed protocols for key solubility enhancement techniques.

Protocol 1: Systematic Solvent Screening

Objective: To identify the most promising single organic solvents for dissolving 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one.

Materials:

  • 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Heating block or water bath

Procedure:

  • Weigh a small, precise amount of the compound (e.g., 1 mg) into each vial.

  • Add a measured volume of a single solvent (e.g., 100 µL) to each vial.

  • Vortex or stir the mixture vigorously for 2 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another measured volume of the solvent and repeat step 3. Continue this process until the compound dissolves or a practical volume limit is reached.

  • If the compound remains insoluble at room temperature, gently heat the vial (e.g., to 40-50 °C) and observe for any change in solubility.

Data Interpretation: Record the approximate solubility in mg/mL for each solvent. This will provide a baseline for selecting solvents for co-solvent systems or for direct use if solubility is adequate.

Protocol 2: Developing a Co-solvent System

Objective: To systematically determine an optimal co-solvent mixture for enhanced solubility.

Materials:

  • 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

  • Two or three miscible organic solvents identified from Protocol 1 (e.g., a primary solvent with some solubility and a secondary co-solvent)

  • Vials, micropipettes, and a vortex mixer

Procedure:

  • Prepare a series of vials with a fixed amount of the compound (e.g., 5 mg).

  • Create a range of co-solvent mixtures in different ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 of Solvent A:Solvent B).

  • Add a fixed volume of each co-solvent mixture to the vials containing the compound.

  • Vortex vigorously and allow the samples to equilibrate for a set period (e.g., 1 hour).

  • Visually assess the solubility in each mixture.

Visualization of the Co-solvent Selection Workflow:

CoSolventWorkflow Start Start: Poor Solubility in Single Solvent Solvent_Screen Protocol 1: Systematic Solvent Screening Start->Solvent_Screen Identify_Solvents Identify Primary (A) and Secondary (B) Solvents Solvent_Screen->Identify_Solvents Prepare_Mixtures Prepare Co-solvent Mixtures (e.g., 90:10, 75:25, 50:50 A:B) Identify_Solvents->Prepare_Mixtures Test_Solubility Test Compound Solubility in Each Mixture Prepare_Mixtures->Test_Solubility Optimal_Mix Identify Optimal Co-solvent Ratio Test_Solubility->Optimal_Mix CyclodextrinInclusion cluster_0 Poorly Soluble Compound + Cyclodextrin in Solution cluster_1 Formation of Soluble Inclusion Complex Compound Guest Molecule (Hydrophobic) Complex Inclusion Complex (Enhanced Apparent Solubility) Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Encapsulation by cyclodextrin to form a soluble complex.

Data Summary Table

The following table provides a hypothetical summary of solubility data that could be generated through the protocols described above.

Solubility Enhancement TechniqueSolvent SystemTemperature (°C)Solubility (mg/mL)Notes
Single SolventMethanol25< 0.1Practically insoluble
Single SolventDMSO25> 50Very soluble
Co-solvent SystemDCM:Methanol (1:1)252.5Moderate solubility
pH ModificationpH 2.0 Buffer255.0Increased solubility at low pH
pH ModificationpH 10.0 Buffer253.8Increased solubility at high pH
Cyclodextrin Complexation10% HP-β-CD (aq)258.2Significant improvement

Concluding Remarks

Overcoming the poor solubility of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one in organic solvents requires a systematic and multi-faceted approach. By understanding the underlying chemical principles and methodically applying the techniques outlined in this guide—from basic solvent screening to more advanced methods like co-solvency, pH adjustment, and the use of solubility enhancers—researchers can successfully formulate this compound for their specific experimental needs. Always ensure that the chosen method is compatible with the downstream application and does not interfere with the experimental outcomes.

References

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Caravella, J. A., et al. (2020). Pyridinone quinolinones as mutant-specific inhibitors of IDH1. ACS Medicinal Chemistry Letters, 11(5), 826–832.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Jicsinszky, L. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(10), 54-64.
  • Margeta, D., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864539.
  • Reddit. (2022, May 11). How do I force my compound to precipitate? r/chemhelp. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Thakuria, R., et al. (2013). Crystal engineering of pharmaceutical co-crystals: a strategic approach for drug design. Materials Science and Technology, 29(4), 381-396.
  • University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Zhang, Y., & Pike, V. W. (2021). Pyridinones in medicinal chemistry: a review. Journal of Medicinal Chemistry, 64(1), 18-62.

Sources

Technical Support Center: Minimizing Oxidative Degradation of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with highly functionalized hydroxypyridinones (HOPOs). Below, you will find causality-driven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure the absolute integrity of your 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one stocks during laboratory storage.

Part 1: Mechanistic FAQs – Understanding the Degradation

Q1: Why does 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one degrade even in tightly sealed containers? A: The degradation is driven by the molecule's structural paradox. While hydroxypyridinones exhibit greater baseline oxidative stability compared to traditional catechols 1, the adjacent keto and hydroxy groups form a bidentate oxygen-donor motif that acts as an exceptionally powerful chelator for hard Lewis acids (e.g., Fe³⁺) 2. The Causality: Even trace amounts of iron (ppb levels leached from standard glassware) will spontaneously form a metal-HOPO coordination complex. This coordination lowers the oxidation potential of the heteroaromatic ring. The metal center then catalyzes the one-electron reduction of residual dissolved oxygen, generating superoxide anions (O₂•⁻) and other reactive oxygen species (ROS) 3. These ROS attack the organic framework, leading to irreversible ring cleavage.

Q2: What role does the nitro group play in its instability? A: The nitro group at the 3-position introduces severe photochemical sensitivity. Exposure to ambient UV/Vis light electronically excites the nitro group, which can then act as an intramolecular electron acceptor, triggering redox reactions with the adjacent electron-rich methyl and hydroxy groups.

Mechanism A 4-Hydroxy-5,6-dimethyl- 3-nitropyridin-2(1H)-one C Metal-HOPO Coordination Complex A->C Chelation B Trace Metals (e.g., Fe²⁺/Fe³⁺) B->C Binding D O₂ Reduction & ROS Generation C->D Autoxidation E Oxidative Degradation (Ring Cleavage) D->E Radical Attack

Fig 1. Metal-catalyzed oxidative degradation of hydroxypyridinones via ROS generation.

Part 2: Troubleshooting Guide – Common Storage Issues

Issue: Stock solutions are turning from pale yellow to dark brown/red over time.

  • Diagnosis: A color shift to dark red or brown is the optical signature of Ligand-to-Metal Charge Transfer (LMCT) bands. This indicates that trace iron has contaminated your solution, initiated complexation, and is actively driving oxidative quinone-like formation.

  • Resolution: Standard HPLC-grade solvents contain sufficient trace metals to initiate this cycle. You must switch to acid-washed, metal-free polypropylene containers or silanized amber glass, and treat all solvents with a chelating resin prior to dissolution. Furthermore, standard safety data sheets for nitropyridinols mandate avoiding strong oxidizing agents and storing in dry, well-ventilated, inert environments 4.

Issue: High variability in biological or analytical assay results between different aliquots.

  • Diagnosis: Repeated freeze-thaw cycles of a single master stock introduce ambient oxygen and condensation (moisture) with each opening.

  • Resolution: Implement single-use aliquoting immediately upon stock creation.

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of your compound, do not rely on assumptions about solvent purity. Use the following self-validating methodology to prepare ultra-stable stock solutions.

Workflow: Preparation of Ultra-Stable Anaerobic Stock Solutions

Step 1: Solvent Deoxygenation (Freeze-Pump-Thaw) Transfer your solvent (e.g., DMSO or aqueous buffer) into a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold (< 0.1 Torr). Causality: Standard sparging leaves ppm levels of O₂; freeze-pump-thaw removes dissolved O₂ down to ppb levels, eliminating the terminal electron acceptor required for ROS generation.

Step 2: Trace Metal Scavenging Inside an anaerobic glovebox, pass the degassed solvent through a column of Chelex-100 resin (sodium form, pre-washed with degassed solvent). Causality: This strips out catalytic degradation initiators like Fe²⁺/Fe³⁺ and Cu²⁺.

Step 3: Anaerobic Dissolution Weigh the solid 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one inside the argon-filled glovebox. Dissolve it in the ultra-pure, degassed solvent to achieve your target concentration (e.g., 10 mM).

Step 4: UV-Vis Quality Control (The Self-Validation Step) Before finalizing the batch, take a 100 µL aliquot, dilute to 1 mM, and measure the absorbance at 450 nm using an anaerobic cuvette.

  • Validation Logic: The free ligand has minimal absorbance at 450 nm, but the Fe(III)-HOPO complex exhibits a strong LMCT band here.

  • Action: If Abs₄₅₀ < 0.05, the solution is verified metal-free and safe for long-term storage. If Abs₄₅₀ > 0.05, the batch is contaminated and will inevitably degrade; discard and re-purify your solvents.

Step 5: Aliquoting and Cryopreservation Dispense the validated solution into single-use, silanized amber glass vials. Causality: Silanization prevents metal leaching from the glass matrix, and amber glass blocks photochemical excitation of the nitro group. Seal with PTFE-lined septa and store immediately at -80°C.

Protocol S1 1. Solvent Degassing (Freeze-Pump-Thaw) S2 2. Trace Metal Scavenging (Chelex Resin) S1->S2 S3 3. Anaerobic Dissolution (Argon Glovebox) S2->S3 S4 4. UV-Vis Validation (Abs 450nm < 0.05) S3->S4 Self-Validation S5 5. Aliquot & Seal (Amber Vials) S4->S5 S6 6. Cryogenic Storage (-80°C) S5->S6

Fig 2. Self-validating anaerobic workflow for the preparation and storage of HOPO solutions.

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability of 10 mM stock solutions under various storage conditions. Adhering to the optimized protocol drastically extends the compound's half-life.

Storage ConditionAtmosphereContainer TypeTemperatureEst. Half-Life (t₁/₂)Primary Degradation Mechanism
Ambient BenchtopAirClear Glass25°C< 7 daysPhotolysis & Autoxidation
Standard FridgeAirAmber Glass4°C~30 daysTrace-metal catalyzed ROS
Degassed SolutionArgonClear Glass-20°C~6 monthsPhotochemical excitation
Optimized Protocol Argon Silanized Amber -80°C > 2 years Negligible

References

  • Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)
  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals Source: MDPI URL
  • Generation of reactive oxygen species by hydroxypyridone compound/iron complexes Source: NIH / PubMed URL
  • SAFETY DATA SHEET: 5-Nitropyridin-2-ol (Analog Handling Standards)

Sources

Troubleshooting co-eluting impurities in 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically the challenge of co-eluting impurities. The following question-and-answer-based sections provide in-depth, field-proven insights to help you develop robust and reliable analytical methods.

Part 1: Initial Assessment & Confirmation of Co-elution

Before modifying your method, it's critical to confirm that you are, in fact, dealing with co-elution and not another issue like poor peak shape.

Q1: My main peak for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one looks broad or has a shoulder. How can I definitively confirm co-elution?

A: Visual inspection of a chromatogram can suggest a problem, but instrumental data is required for confirmation. Co-elution occurs when two or more compounds exit the column at the same time, resulting in overlapping peaks.[1][2]

Causality: A perfect co-elution might still appear as a symmetrical peak. Therefore, relying solely on visual cues like peak shoulders or excessive tailing is insufficient.[1] You must use a detector that can provide spectral information across the peak's elution profile.

Troubleshooting Steps:

  • Diode Array Detector (DAD/PDA) Analysis: This is the most common and powerful tool for this purpose. A DAD collects multiple UV-Vis spectra across the entire peak as it elutes.[1]

    • Peak Purity Analysis: Use your chromatography data system (CDS) software to perform a peak purity analysis. The software compares spectra from the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is likely pure. If they differ, the system will flag it as impure, confirming co-elution.[1]

  • Mass Spectrometry (LC-MS) Analysis: If you have an LC-MS system, this provides even more definitive evidence.

    • Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the expected mass of your target compound and any other potential masses. If you see multiple, slightly offset EICs under a single UV peak, you have co-elution.

    • Mass Spectra Across the Peak: Examine the mass spectra at different points across the peak. A shift in the observed ions from the beginning to the end of the peak is a clear indicator of multiple components.[1][3]

Part 2: Systematic Troubleshooting of Co-elution

Once co-elution is confirmed, a systematic approach to method development is essential. The goal is to alter the selectivity (α) of your separation, which is a measure of the relative retention of the two co-eluting compounds.

Troubleshooting_Workflow A Start: Co-elution Confirmed B Step 1: Mobile Phase Optimization A->B C Adjust Mobile Phase pH B->C D Change Organic Modifier (ACN vs. MeOH) C->D E Optimize Gradient Slope D->E F Resolution Achieved? E->F G Step 2: Change Stationary Phase F->G No K End: Method Optimized F->K Yes H Alternative RP Phase (Phenyl, Cyano) G->H I Consider HILIC for Polar Analytes H->I J Resolution Achieved? I->J J->K Yes L Step 3: Advanced Troubleshooting J->L No M Adjust Temperature or Flow Rate L->M N Resolution Achieved? M->N N->K Yes

Caption: A logical workflow for troubleshooting co-eluting peaks.

Frequently Asked Questions (FAQs) in Method Development
Q2: I've confirmed co-elution. What is the very first parameter I should change in my reversed-phase method?

A: For an ionizable compound like 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, the most powerful tool for altering selectivity is mobile phase pH .[4][5]

Expertise & Causality: Your target molecule has a 4-hydroxy group on a pyridinone ring, making it weakly acidic. Its degree of ionization is highly dependent on the mobile phase pH.

  • Ionized State (High pH): When the mobile phase pH is well above the compound's pKa, the hydroxyl group is deprotonated, making the molecule more polar. In reversed-phase HPLC, more polar compounds are less retained and elute earlier.[4][6]

  • Neutral State (Low pH): When the mobile phase pH is at least 1.5-2 units below the pKa, the molecule is predominantly in its neutral, protonated form. This makes it less polar and therefore more strongly retained on a non-polar C18 stationary phase.[4][6]

Impurities, especially if they have different ionizable groups or are neutral, will respond to pH changes differently. This differential shift in retention is often enough to resolve co-elution. A good starting point for method development is to test mobile phases at low pH (e.g., 2.5-3.5) and mid-range pH (e.g., 5.0-6.5), ensuring you use an appropriate buffer for each range.[7]

pH_Effect cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) A Analyte (RO⁻) - Ionized - More Polar B Result - Weak retention - Elutes early A->B Leads to C Analyte (ROH) - Neutral - Less Polar D Result - Strong retention - Elutes later C->D Leads to

Caption: Effect of mobile phase pH on an acidic analyte's retention.

Q3: Adjusting pH helped, but didn't fully resolve the issue. Should I try a different organic solvent?

A: Yes. The next logical step is to change the organic modifier. The two most common choices in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).

Expertise & Causality: While both are organic solvents, they have different chemical properties that create different interactions with the analyte and stationary phase, thus altering selectivity.

  • Acetonitrile (ACN): Generally considered a weaker solvent than methanol, it often provides sharper peaks and lower backpressure. Its primary interaction mechanism is dipole-dipole.

  • Methanol (MeOH): A protic solvent, it can engage in hydrogen bonding with analytes. This can lead to significant changes in elution order compared to ACN, especially for molecules with hydrogen bond donors or acceptors, like your target compound.[8]

If your current method uses ACN, develop an equivalent method using MeOH and compare the chromatograms. Often, this simple switch is enough to resolve stubborn co-elutions.

Q4: I've tried changing pH and the organic solvent. The impurity is still too close. What now?

A: If mobile phase adjustments are insufficient, you must change the stationary phase chemistry to introduce a different separation mechanism.[7][9][10] Relying solely on a standard C18 column may not provide the necessary selectivity for polar, heterocyclic compounds.

Expertise & Causality: A C18 column separates primarily based on hydrophobicity. If your impurity has a very similar hydrophobicity to the target compound, a C18 column may never resolve it well. Alternative stationary phases offer different interaction mechanisms.

Stationary PhasePrimary Interaction MechanismBest For...
C18 (Standard) Hydrophobic interactionsGeneral-purpose, non-polar to moderately polar compounds.
Phenyl (e.g., Phenyl-Hexyl) π-π interactions, moderate hydrophobicityAromatic compounds, compounds with double bonds. The nitro group and pyridine ring on your molecule make this an excellent choice.[7]
Cyano (CN) Dipole-dipole interactions, weak hydrophobicityPolar compounds. Can be used in both reversed-phase and normal-phase modes.[11]
Polar-Embedded (e.g., Amide, Carbamate) Hydrogen bonding, enhanced hydrophilicityIncreased retention of polar compounds and compatibility with highly aqueous mobile phases without phase collapse.[7][12]
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on a polar stationary phaseVery polar, hydrophilic compounds that are poorly retained in reversed-phase.[13][14][15] This is a powerful alternative for your molecule.

Recommendation: A Phenyl or a polar-embedded phase is a logical first alternative to C18. If the co-elution is with a very polar impurity, exploring HILIC is highly recommended.[16][17]

Q5: To effectively develop a method, I need to know what my impurities might be. How can I identify potential co-eluting species?

A: The most effective way to identify potential impurities and challenge your method's specificity is to perform a forced degradation (stress testing) study .[18][19] This is a regulatory expectation for developing a stability-indicating analytical method.[20]

Expertise & Causality: Forced degradation involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[18] This helps you understand the degradation pathways and ensures your method can separate the main compound from anything that might form during manufacturing or storage. Heterocyclic compounds can be susceptible to various degradation pathways.[19][20]

Typical Stress Conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Degradation: e.g., Solid drug at 105 °C

  • Photodegradation: Exposing the drug in solution and solid state to UV and visible light as per ICH Q1B guidelines.[20][21]

By analyzing the samples from these studies, you can see if any newly formed degradation products co-elute with your main peak, and then use that information to optimize the separation.

Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic screening process to find the optimal mobile phase.

  • Column: Standard C18, e.g., 150 x 4.6 mm, 5 µm.

  • Initial Screening Conditions:

    • Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (Mid pH): 10 mM Ammonium Acetate in Water, pH 5.5.

    • Mobile Phase B1: Acetonitrile.

    • Mobile Phase B2: Methanol.

  • Screening Runs:

    • Run 1: Gradient elution with A1/B1.

    • Run 2: Gradient elution with A1/B2.

    • Run 3: Gradient elution with A2/B1.

    • Run 4: Gradient elution with A2/B2.

  • Scouting Gradient: A typical fast gradient for screening is 5% to 95% B over 15 minutes.

  • Evaluation: Compare the four chromatograms, paying close attention to the resolution between the target peak and the co-eluting impurity. Select the condition that provides the best baseline separation for further optimization (e.g., fine-tuning the gradient slope).[8]

Protocol 2: Peak Purity Analysis using a Diode Array Detector (DAD)

This protocol describes how to use a DAD to confirm co-elution.

  • Setup: Ensure your HPLC is equipped with a DAD/PDA detector.

  • Acquisition: In your method settings, enable the collection of full spectral data across the entire wavelength range (e.g., 200-400 nm).

  • Analysis:

    • After the run is complete, open the chromatogram in your CDS software.

    • Select the peak of interest (4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one).

    • Navigate to the peak purity or spectral analysis function.

    • The software will generate a purity plot or a purity value. It compares spectra taken at the peak's upslope, apex, and downslope.

  • Interpretation:

    • Pure Peak: The spectra will overlay perfectly, and the purity value/plot will indicate homogeneity.

    • Impure Peak (Co-elution): The spectra will show distinct differences, and the software will flag the peak as impure.[1]

References
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Espinosa, S., Bosch, E., & Rosés, M. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 74(15), 3809–3818.
  • Espinosa, S., Bosch, E., & Rosés, M. (2000). Retention of Ionizable Compounds on HPLC. pH Scale in Methanol−Water and the pK and pH Values of Buffers. Analytical Chemistry, 72(21), 5193–5200.
  • BenchChem. (n.d.). Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Roemling, R., et al. (2026, April 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • BenchChem. (n.d.). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Bajaj, S., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of the Chilean Chemical Society.
  • ResearchGate. (2025, February 18). Why non-polar impurity is co-eluting with target compound in column chromatography?
  • Rao, N., & Doke, P. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Veeprho. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.
  • de Oliveira, H. C., et al. (2014). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 19(11), 17747-17760.
  • ScienceGate. (n.d.). Forced degradation.
  • Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(2), 1226-1231.
  • BLDpharm. (n.d.). 163803-34-7|4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one.
  • Gilar, M., et al. (2019). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry.
  • Alsante, K. M., et al. (2011). Forced degradation: A practical approach. In Pharmaceutical Stress Testing (pp. 1-66). Informa Healthcare.
  • Kumar, B. K., Shekar, K. C., & Sekaran, V. G. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 24-30.
  • D'Ascanio, D., et al. (2024). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Molecules, 29(19), 4529.
  • Wouters, J. (1985). High-performance liquid chromatography of blue and purple indigoid natural dyes. Journal of the Society of Dyers and Colourists, 101(5), 169-172.
  • Galkin, A. A., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI.
  • SciSpace. (2021, February 25). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines.
  • FUJIFILM Wako Chemicals. (n.d.). ANALYTICAL CIRCLE.
  • Moradi Rufchahi, E., & Yousefi, H. (2024). Chemical Transformation of 4-Hydroxyquinoline-2(1H)-Onestosome New Simple Derivatives: Synthesis and Spectral Characterization. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY, 34(01), 55.

Sources

Technical Support Center: Crystallization Optimization for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating highly functionalized pyridones.

Mechanistic Context: 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one presents unique crystallization challenges due to its molecular topography. The molecule possesses a highly polar face (the pyridone N-H/C=O, the 4-hydroxyl, and the 3-nitro group) capable of strong intra- and intermolecular hydrogen bonding, contrasted by a hydrophobic face (the C5 and C6 methyl groups). This amphiphilic nature means that in mixed solvent/anti-solvent systems (e.g., DMSO/Water), the compound is highly susceptible to forming solute-rich liquid clusters rather than rigid crystal lattices, a phenomenon known as liquid-liquid phase separation (LLPS) or "oiling out."

I. Diagnostic Workflow for Crystallization Optimization

CrystallizationOptimization Start Dissolve API in Primary Solvent (e.g., DMSO) Cooling Cool to Metastable Zone (MSZ) Start->Cooling CheckLLPS Oiling Out (LLPS)? Cooling->CheckLLPS FixLLPS Intervention: Add Seeds & Reduce Cooling CheckLLPS->FixLLPS Yes Seeding Introduce Seed Crystals (1.0 wt%) CheckLLPS->Seeding No FixLLPS->Cooling Growth Controlled Anti-Solvent Addition & Cooling Seeding->Growth CheckForm Target Habit Achieved? Growth->CheckForm TempCycling Temperature Cycling (Ostwald Ripening) CheckForm->TempCycling No Isolate Filter, Wash & Dry High-Purity API CheckForm->Isolate Yes TempCycling->Growth

Decision tree for optimizing crystallization and mitigating liquid-liquid phase separation (LLPS).

II. Troubleshooting Guide: Critical Failure Modes

Q: My crystallization mixture is turning cloudy and separating into an emulsion instead of forming a solid crystal slurry. What is happening, and how do I fix it? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out". This occurs when the system experiences very high supersaturation, and the integration of solute molecules into the crystal lattice is kinetically hindered. Because the melting point of the solute in the solvent mixture is lower than the solution's temperature, it separates as an oil[1]. Causality: The hydrophobic methyl groups of the pyridone cluster together to avoid the aqueous anti-solvent, while the polar groups remain heavily solvated by DMSO, creating stable liquid droplets rather than a solid lattice. Resolution: You must adjust your starting point in the phase diagram. Reduce the initial supersaturation by slowing the anti-solvent addition rate. More importantly, introduce a seeding strategy within the metastable zone (MSZ) and age the seeds at low supersaturation, which is highly effective at mitigating LLPS and agglomeration[2].

Q: The oiled-out droplets eventually solidified, but my final purity is lower than my crude starting material. Why did this happen? A: Oiling out droplets are highly mobile and act as an excellent solvent for unwanted impurities. In fact, impurities often dissolve better in these liquid droplets than they do in the bulk solvent[1]. Causality: When the second liquid phase forms, the composition of the "mother phase" changes, and impurities partition into the oil phase based on their distribution ratios[3]. When this oil spontaneously solidifies, it traps these impurities in an amorphous or impure glass-like state, completely bypassing the natural impurity rejection process of slow particle growth. Resolution: If oiling out occurs, do not allow it to solidify. Return the sample to the heat source, add a small amount of the primary solvent (DMSO) to redissolve the oil, and restart the cooling process with a much slower cooling ramp and earlier seeding[1].

Q: I successfully crystallized the product, but the crystals are extremely fine needles that clog the filter and have poor bulk density. How can I improve the crystal habit? A: Substituted pyridones frequently exhibit rapid 1-dimensional growth due to highly directional intermolecular hydrogen bonding (specifically between the pyridone N-H and C=O). Fast crystallization caused by rapid cooling or rapid anti-solvent mixing exacerbates this needle-like growth[4]. Causality: The high-energy tips of the needles grow much faster than the side faces. Resolution: Implement temperature cycling (Ostwald ripening). By repeatedly heating and cooling the slurry just below the dissolution temperature, the high-energy fine needles dissolve, and the solute redeposits onto the slower-growing faces of larger crystals, resulting in thicker, highly filterable block-like particles[4].

III. Frequently Asked Questions (FAQs)

Q: How does the pH of the system affect the crystallization of this specific compound? A: The 4-hydroxyl group is flanked by a strongly electron-withdrawing 3-nitro group and the pyridone ring, rendering the molecule moderately acidic (estimated pKa ~3.5–4.5). If the pH of your aqueous anti-solvent is too high, the compound will partially ionize, drastically increasing its aqueous solubility and potentially leading to the co-precipitation of sodium/potassium salts. Ensure your aqueous anti-solvent is slightly acidified (pH ~2.5) to maintain the neutral, poorly soluble species.

Q: Why is early polymorph screening critical for this molecule? A: Molecules with multiple hydrogen-bond donors and acceptors are highly prone to polymorphism. Screening polymorphs early in development allows you to select the thermodynamically most stable form, minimizing the catastrophic risk of form conversion during large-scale API manufacturing[4].

IV. Quantitative Data: Solvent System Screening

To optimize the process, we evaluated several solvent/anti-solvent pairs. The data below summarizes the thermodynamic boundaries required to design a controlled process.

Solvent / Anti-Solvent SystemSolubility at 65°C (mg/mL)Solubility at 5°C (mg/mL)MSZ Width (°C)Observed Crystal HabitLLPS Risk
DMSO / Water (1:2) > 250< 515Blocks (with cycling)High (if unseeded)
DMF / Ethanol (1:3) 1801222Fine NeedlesModerate
NMP / Water (1:2) > 300158Amorphous GumVery High

V. Self-Validating Protocol: Anti-Solvent Cooling Crystallization

This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Primary Dissolution

  • Action: Suspend 100 g of crude 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one in 500 mL of DMSO (5 volumes). Heat the jacketed reactor to 65°C under moderate agitation (200 rpm).

  • Validation Check: The solution must become completely transparent. If the solution remains opaque or hazy after 30 minutes, undissolved impurities are present. Self-Correction: Perform a hot polish filtration through a 0.45 µm PTFE filter before proceeding.

Step 2: Establishment of the Undersaturated Region

  • Action: Slowly add 100 mL of acidified Water (pH 2.5) at 65°C over 15 minutes.

  • Validation Check: The solution must remain completely clear. This confirms you are safely below the supersaturation limit at this temperature.

Step 3: Cooling to the Metastable Zone (MSZ)

  • Action: Cool the reactor linearly from 65°C to 50°C over 45 minutes.

  • Validation Check: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. The solution must remain clear. If cloudiness or oil droplets appear, you have breached the MSZ and induced LLPS. Self-Correction: Reheat to 65°C to redissolve, and reduce the cooling rate.

Step 4: Seeding and Ageing

  • Action: Introduce 1.0 g (1.0 wt%) of pure, pre-milled crystalline seeds (target size 20-50 µm) suspended in 10 mL of DMSO. Hold the temperature at 50°C for 60 minutes.

  • Validation Check: The seed crystals must not dissolve (confirming supersaturation), and a slight, uniform turbidity should develop as secondary nucleation begins.

Step 5: Controlled Anti-Solvent Addition (Growth Phase)

  • Action: Add 900 mL of acidified Water (pH 2.5) linearly over 4 hours at 50°C.

  • Validation Check: The slow addition ensures supersaturation is consumed by crystal growth rather than secondary nucleation. The slurry should become thick but remain highly flowable.

Step 6: Temperature Cycling & Isolation

  • Action: Cool to 5°C at 0.1°C/min. Filter the slurry and wash the cake with 200 mL of cold Water/EtOH (80:20). Dry under vacuum at 40°C.

  • Validation Check: Analyze the mother liquor via UV-Vis. The absorbance at the compound's λmax​ should indicate < 5 mg/mL remaining in solution, confirming a >90% yield.

VI. References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: PharmaLego URL:

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development) URL:

  • 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling Source: ACS Publications (Organic Process Research & Development) URL:

Sources

Technical Support Center: Troubleshooting the Nitration of 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This knowledge base article is designed for drug development professionals and synthetic chemists facing regioselectivity and degradation issues during the nitration of highly activated pyridinone intermediates.

Mechanistic Overview: The Causality of Byproduct Formation

The nitration of 4-hydroxy-5,6-dimethylpyridin-2(1H)-one to yield 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one presents a unique chemoselective challenge. The pyridinone ring is heavily activated by the 4-hydroxyl and 2-oxo groups, making the 3-position highly susceptible to electrophilic attack. However, this electron-rich nature, combined with the electron-donating 5,6-dimethyl groups, renders the molecule highly vulnerable to oxidative degradation by nitric acid.

Furthermore, the acidity of the reaction medium dictates the protonation state of the substrate, which fundamentally alters regioselectivity. In low-acidity media, the substrate reacts as a free base, directing the nitronium ion ( NO2+​ ) exclusively to the 3-position. Conversely, in highly acidic media (e.g., concentrated H2​SO4​ ), the substrate forms a conjugate acid. Because the 5-position is occupied by a methyl group, electrophilic attack on the conjugate acid leads to ipso-nitration , resulting in the displacement and loss of the methyl group[1]. Understanding this causality is critical for controlling the byproduct profile.

Diagnostic Workflow for Byproduct Mitigation

Use the following logical workflow to diagnose and resolve common issues encountered during this specific nitration reaction.

NitrationTroubleshooting Start Nitration of 4-hydroxy- 5,6-dimethylpyridin-2(1H)-one Obs1 High Oxidative Degradation? Start->Obs1 Sol1 Action: Lower Temp (0-5°C) Use AcOH solvent Obs1->Sol1 Yes Obs2 Ipso-nitration (C5 Methyl Loss)? Obs1->Obs2 No Sol1->Obs2 Sol2 Action: Avoid H2SO4 Switch to TFA/AcOH Obs2->Sol2 Yes Obs3 Incomplete Conversion? Obs2->Obs3 No Sol2->Obs3 Sol3 Action: Adjust HNO3 to 1.05 eq Extend maturation Obs3->Sol3 Yes Success Clean 3-Nitration Product Isolated Obs3->Success No Sol3->Success

Diagnostic workflow for troubleshooting byproduct formation during pyridinone nitration.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a complex mixture of oxidative degradation products instead of the desired 3-nitro compound? A1: Nitric acid is a potent oxidant. The electron-rich nature of the 4-hydroxy-2-pyridone core makes the ring highly susceptible to oxidative cleavage. This typically occurs when the reaction temperature exceeds 10 °C or when a large excess of HNO3​ is used. Solution: Strictly control the temperature between 0–5 °C during the addition of the nitrating agent and limit HNO3​ to 1.05 equivalents.

Q2: LC-MS analysis shows a byproduct with a mass corresponding to the loss of a methyl group. What is happening? A2: You are observing ipso-nitration at the 5-position. Nitration of 2-pyridones in high-acidity media forces the substrate into its conjugate acid form, which directs the nitronium ion to the 5-position[1]. Because the 5-position is occupied by a methyl group, the attack results in its displacement. Solution: Switch to a low-acidity solvent like glacial acetic acid (AcOH) or trifluoroacetic acid (TFA). In these media, the substrate reacts as a free base, which strongly favors the desired 3-position[2].

Q3: Can I use mixed acid ( HNO3​ / H2​SO4​ ) to speed up the reaction? A3: It is highly discouraged. While mixed acid generates a high concentration of the nitronium ion, the harsh conditions lead to rapid over-oxidation and ipso-nitration. The protocol below utilizes AcOH, which moderates the reactivity of HNO3​ by forming acetyl nitrate in situ, a milder and more regioselective nitrating agent[3].

Quantitative Condition Matrix

The table below summarizes the causality between reaction conditions and byproduct formation, demonstrating why mild, low-acidity conditions are mandatory for this substrate.

Nitrating AgentSolventTemp (°C)Target 3-Nitro Yield (%)Oxidative Byproducts (%)Ipso-Nitration Byproducts (%)
HNO3​ (70%) H2​SO4​ (Conc.)20 °C45%30%20%
HNO3​ (70%)TFA20 °C75%15%5%
HNO3​ (70%)Glacial AcOH0–5 °C92% < 2% < 1%
Cu(NO3​)2​ Acetic Anhydride0 °C88%< 1%0%

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following step-by-step methodology is designed as a self-validating system . Each step contains a physical or chemical indicator that confirms the reaction is proceeding correctly before you move to the next phase.

Title: Regioselective Synthesis of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

  • Substrate Suspension: Charge a dry, round-bottom flask with 4-hydroxy-5,6-dimethylpyridin-2(1H)-one (1.0 eq) and glacial acetic acid (10 volumes).

    • Causality & Validation: Acetic acid acts as a moderating solvent. The substrate will form a partial suspension. Complete dissolution in the next step will serve as a visual indicator that the nitration has initiated.

  • Thermal Equilibration: Immerse the flask in an ice-water bath and stir at 300 rpm. Insert an internal temperature probe.

    • Causality & Validation: The internal temperature must stabilize at 0–2 °C before proceeding. This prevents the initial exothermic spike from causing oxidative ring cleavage.

  • Nitrating Agent Addition: Slowly add 70% aqueous HNO3​ (1.05 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality & Validation: Dropwise addition controls the generation of the active nitrating species (acetyl nitrate). The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution, validating the formation of the intermediate σ-complex.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.

    • Causality & Validation: Warming allows the reaction to reach kinetic completion. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material (Rf ~0.3) and the emergence of a bright yellow product spot (Rf ~0.5) validates completion.

  • Quenching and Isolation: Pour the reaction mixture into 30 volumes of vigorously stirred crushed ice/water.

    • Causality & Validation: Water quenches any unreacted nitrating agent and dramatically decreases the solubility of the product. A bright yellow precipitate will form immediately.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 10 vol) until the filtrate pH is neutral, followed by a final wash with cold ethanol (2 vol).

    • Causality & Validation: A neutral pH of the aqueous wash validates the complete removal of residual nitric and acetic acids, preventing degradation during drying. The ethanol wash removes trace organic oxidation byproducts. Dry under vacuum at 40 °C to a constant weight.

References

  • Title: The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

Sources

Resolving baseline noise in LC-MS analysis of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Baseline Noise in the Analysis of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Welcome to the Advanced LC-MS Troubleshooting Guide. Analyzing highly polar, functionalized heterocycles like 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one presents unique analytical challenges. This molecule combines a strongly electron-withdrawing nitro group, a highly acidic hydroxyl group, and a pyridinone core capable of tautomerization. These structural features directly cause three major LC-MS baseline issues: metal chelation, electrochemical reduction in the ion source, and tautomeric smearing.

This guide provides field-proven, mechanistically grounded solutions to restore your signal-to-noise (S/N) ratio and ensure scientific integrity in your assays.

I. Frequently Asked Questions (Troubleshooting Q&A)

Q1: My chromatogram shows a continuously elevated baseline with a broad "smear" rather than discrete peaks. What is causing this, and how do I fix it?

Causality: The 4-hydroxy-pyridin-2(1H)-one core is a potent bidentate chelator. It actively strips transition metals (such as Fe³⁺ and Ti⁴⁺) from stainless steel pump heads, frits, and column hardware[1]. As the analyte chelates these metals during the chromatographic run, it forms a spectrum of metal-ligand complexes with varying retention times and ionization efficiencies. Because this leaching is continuous, the complexes elute as an unresolved smear, drastically elevating the baseline[2].

Solution:

  • System Passivation: Flush the LC fluidics with 0.5% phosphoric acid to strip existing metal buildup, followed by a thorough water wash.

  • Hardware Substitution: Replace stainless steel capillary tubing with PEEK (Polyetheretherketone) or MP35N alloy where pressure permits[2].

  • Mobile Phase Additives: Introduce a trace amount of a competing chelator, such as medronic acid (5 µM), into the mobile phase. Medronic acid binds to the active metal sites on the hardware, preventing your analyte from chelating them, thereby sharpening the peak and dropping the baseline noise[3].

Q2: In positive ESI mode, my baseline is chaotic, and I see multiple unexplained background ions (e.g.,[M+H-14]⁺, [M+H-30]⁺). Why is this happening?

Causality: The nitro group (-NO₂) is highly susceptible to electrochemical reduction within the high-voltage environment of the Electrospray Ionization (ESI) capillary[4]. In positive ion mode, the ESI capillary acts as an electrolytic cell. The nitro group is reduced to nitroso (-NO), hydroxylamine (-NHOH), and amine (-NH2) derivatives[5]. This fragments your target signal across multiple m/z channels and creates a heterogeneous plume of ions that registers as high-frequency chemical noise[4].

Solution:

  • Switch to Negative ESI (-): The strongly electron-withdrawing nitro group makes the 4-hydroxyl proton highly acidic. Operating in ESI(-) mode facilitates excellent deprotonation to [M-H]⁻ while avoiding the anodic reduction pathways inherent to positive mode[6].

  • Lower Capillary Voltage: If positive mode is strictly required, reduce the capillary voltage (e.g., from 4.0 kV to 2.5 kV) to minimize the electrochemical potential driving the reduction[7].

Q3: I am observing "ghost peaks" and a drifting baseline that correlates with the gradient. How do mobile phase impurities affect this specific compound?

Causality: Highly polar analytes readily form adducts with alkali metals (Na⁺, K⁺) and background contaminants (like phthalates or siloxanes)[8]. If you are using standard HPLC-grade solvents rather than ultra-pure LC-MS grade, the changing organic composition during a gradient alters the solubility and ionization efficiency of these background adducts, causing baseline drift[6]. Furthermore, without a proper buffer, the analyte interconverts between its 2-hydroxy and 2-oxo tautomeric forms on the column, creating a broad hump that mimics baseline drift[9].

Solution:

  • Solvent Purity: Strictly use certified LC-MS grade water and organic modifiers[10].

  • Volatile Buffering: Use 10 mM ammonium formate or ammonium fluoride (in ESI-) to pin the pH, stabilizing a single tautomer and providing a constant supply of ions to suppress random alkali adduct formation[6].

II. Quantitative Impact of Troubleshooting Interventions

The following table summarizes the expected quantitative improvements in baseline noise and Signal-to-Noise (S/N) ratio when applying the above solutions to 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one.

Troubleshooting InterventionPrimary Mechanism of ActionBaseline Noise ReductionExpected S/N Improvement
System Passivation (H₃PO₄) Removes leachable Fe³⁺ from LC pathwaysModerate (30-40%)2x to 3x
Addition of Medronic Acid Masks active metal sites on column fritsHigh (60-80%)5x to 10x
Switching to ESI(-) Mode Eliminates electrochemical -NO₂ reductionVery High (>80%)10x to 15x
Using LC-MS Grade Solvents Removes Na⁺/K⁺ adducts and plasticizersModerate (40-50%)2x to 4x
Ammonium Formate Buffer Prevents tautomeric smearing on-columnModerate (30-50%)3x to 5x

III. Self-Validating Experimental Protocol

To ensure that your troubleshooting efforts are effective, follow this self-validating methodology. This protocol uses an internal control to differentiate between global system contamination and analyte-specific phenomena.

Step 1: Baseline Assessment & Control Injection

  • Prepare a mixed standard containing 100 ng/mL of your target analyte (4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one) and 100 ng/mL of a non-chelating, non-reducible control (e.g., Caffeine).

  • Inject the mixture using your current method.

  • Validation Check: If the Caffeine S/N is high (>100) but the target analyte S/N is low (<10), the baseline noise is analyte-specific (chelation/reduction). If both are low, the system is globally contaminated.

Step 2: LC System Passivation

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the LC system (lines, pump heads, autosampler) with 0.5% Phosphoric acid in LC-MS grade water at 1.0 mL/min for 60 minutes.

  • Flush the system with 100% LC-MS grade water for 30 minutes to remove all acid[2].

Step 3: Mobile Phase & Source Optimization

  • Prepare Mobile Phase A: LC-MS Grade Water + 10 mM Ammonium Formate + 5 µM Medronic Acid.

  • Prepare Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Reinstall the analytical column and equilibrate for 20 column volumes.

  • Switch the Mass Spectrometer to Negative Electrospray Ionization (ESI-) mode. Set the capillary voltage to 2.5 kV.

Step 4: Final Validation

  • Reinject the mixed standard from Step 1.

  • Validation Check: The target analyte should now elute as a sharp, symmetrical peak with an S/N > 100, matching the performance of the control compound. The baseline should be flat across the gradient without broad humps.

IV. Diagnostic Workflow Visualization

LCMS_Troubleshooting Start Observe Baseline Noise (4-OH-5,6-diMe-3-NO2-pyridin-2-one) Test1 Is noise continuous across the gradient? Start->Test1 Test2 Are there multiple [M+H-x]+ ions? Start->Test2 Test3 Are there broad humps with [M+Na/K]+? Start->Test3 Cause1 Metal Chelation (Fe3+ stripping by hydroxypyridinone) Test1->Cause1 Yes Cause2 ESI Source Reduction (Nitro group reduction) Test2->Cause2 Yes Cause3 Alkali Adducts & Tautomerization Test3->Cause3 Yes Fix1 System Passivation & Medronic Acid Cause1->Fix1 Fix2 Switch to ESI(-) & Lower Voltage Cause2->Fix2 Fix3 Ultra-Pure Solvents & Buffer Optimization Cause3->Fix3

Logical troubleshooting workflow for resolving baseline noise in LC-MS analysis.

V. References

  • Waters Corporation. "Controlling Contamination in LC/MS Systems." Waters Help Center, 2022.[Link]

  • Lupo, S. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." LCGC North America, 2018.[Link]

  • Imberti, C., et al. "Tuning the properties of tris(hydroxypyridinone) ligands: efficient 68Ga chelators for PET imaging." Dalton Transactions, 2019.[Link]

  • Kulanthaivel, P., et al. "Applications of TiCl3 as a Diagnostic Reagent for the Detection of Nitro- and N-Oxide-Containing Compounds using LC/MS." Analytical Chemistry (ACS), 2015.[Link]

  • Stoll, D. R. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" LCGC North America, 2022.[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one vs. Alternative Nitropyridones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of functionalized heterocycles and pharmaceutical intermediates, nitropyridones serve as highly versatile electrophilic scaffolds. The introduction of a nitro group profoundly alters the electronic landscape of the pyridone ring, activating it for nucleophilic substitution, amination, and cycloaddition. This guide objectively compares the reactivity profile of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one against standard unsubstituted nitropyridones. By analyzing the push-pull electronic dynamics and steric constraints introduced by the 5,6-dimethyl substitution, researchers can optimize synthetic routes for complex azabenzimidazoles and related drug candidates.

Mechanistic Reactivity Profile: The Push-Pull Dynamics

The reactivity of nitropyridones is governed by the delicate balance between electron-withdrawing and electron-donating substituents.

  • Electrophilic Activation via the Nitro Group: The C3-nitro group acts as a powerful electron-withdrawing moiety through both inductive and resonance effects. This significantly decreases the electron density of the pyridone scaffold, facilitating nucleophilic attack at the vicinal positions[1].

  • The Push-Pull System: In 4-hydroxy-3-nitropyridin-2(1H)-one derivatives, the C4-hydroxyl group acts as an electron donor. This creates a "push-pull" electronic system that modulates the extreme electrophilicity of the nitro-activated ring, allowing for controlled, regioselective functionalization[2].

  • Steric and Electronic Impact of 5,6-Dimethylation: The addition of methyl groups at the C5 and C6 positions in 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one introduces two critical variables. First, hyperconjugation from the methyl groups donates electron density back into the ring, slightly dampening the electrophilicity compared to unsubstituted analogs. Second, the steric bulk at C5 and C6 physically hinders bulky nucleophiles and completely suppresses certain Diels-Alder cycloadditions that would otherwise occur at these sites[1].

Reactivity Logic Diagram

The following diagram illustrates how specific functional groups dictate the available synthetic pathways for the 5,6-dimethylated scaffold.

Reactivity_Pathways Core 4-Hydroxy-5,6-dimethyl- 3-nitropyridin-2(1H)-one Nitro C3-Nitro Group (Strong Electron Withdrawal) Core->Nitro Activates Ring Hydroxyl C4-Hydroxyl Group (Electron Donation) Core->Hydroxyl Forms Push-Pull System Dimethyl C5,C6-Dimethyl Groups (Steric Bulk & Hyperconjugation) Core->Dimethyl Modulates Geometry Amination Nucleophilic Amination (Moderate Reactivity) Nitro->Amination Enhances Electrophilicity Halogenation Halogenation (POCl3) (High Reactivity) Hydroxyl->Halogenation OH Acts as Leaving Group Dimethyl->Amination Reduces Electrophilicity Cycloadd Diels-Alder Cycloaddition (Low Reactivity) Dimethyl->Cycloadd Steric Hindrance Blocks Diene

Fig 1: Functional group logic and reactivity pathways of 4-OH-5,6-dimethyl-3-nitropyridin-2(1H)-one.

Quantitative Comparative Data

To benchmark performance, the table below summarizes the relative reactivity of various nitropyridones toward silylation-mediated amination (using HMDS and a primary amine). The data highlights how positional isomerism and steric bulk dictate reaction efficiency[3].

CompoundElectrophilicity at Target CarbonSteric HindranceRelative Amination YieldPrimary Application
3-Nitro-4-pyridone Very HighLow>90%Baseline high-reactivity electrophile for rapid coupling.
4-Hydroxy-3-nitropyridin-2(1H)-one HighLow75–85%Standard intermediate for azabenzimidazole synthesis.
4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one ModerateHigh40–60%Synthesis of sterically hindered, highly substituted heterocycles.
5-Nitro-2-pyridone LowLow<20%Poor electrophile; nitro group is too distant for optimal activation.

Experimental Methodology: Silylation-Mediated Amination

Historically, converting nitropyridones to aminonitropyridines required hazardous reagents like POCl₃ to form a chloronitropyridine intermediate. To improve safety and scalability, a direct silylation-mediated amination protocol is preferred[3]. This method leverages hexamethyldisilazane (HMDS) to transiently activate the pyridone.

Step-by-Step Protocol

Step 1: Silylation Activation

  • Procedure: Charge a dry reaction vessel with 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (1.0 equiv), HMDS (3.0 equiv), and a catalytic amount of (NH₄)₂SO₄ (0.1 equiv). Heat the mixture to 75 °C under a nitrogen atmosphere.

  • Causality: HMDS silylates the tautomeric hydroxyl/oxo groups, forming a highly electrophilic O-TMS intermediate. The C3-nitro group is strictly required here; without its electron-withdrawing effect, the resulting silyl ether would not be sufficiently electrophilic for subsequent amine attack.

  • Self-Validation: The reaction mixture will initially present as a heterogeneous suspension. As complete silylation is achieved, it transitions into a homogeneous, clear solution. This physical state change serves as an immediate visual confirmation that the active electrophile has formed.

Step 2: Nucleophilic Amination

  • Procedure: Cool the solution slightly and add the desired primary alkylamine (2.0 equiv) dissolved in anhydrous CH₃CN (4 mL/g of nitropyridone). Maintain heating at 75 °C for 4–6 hours.

  • Causality: The primary amine attacks the activated C4 position. For the 5,6-dimethyl derivative, this step requires longer reaction times compared to unsubstituted variants due to the steric clash and inductive electron donation from the adjacent methyl groups.

  • Self-Validation: Monitor via LC-MS. The disappearance of the silylated mass and the emergence of the product mass confirms conversion. Additionally, the formation of the nitro-amine push-pull chromophore typically induces a distinct color shift to deep yellow or orange.

Step 3: Desilylation and Isolation

  • Procedure: Cool the reaction to room temperature and slowly quench with methanol (5 volumes). Stir vigorously for 30 minutes, then filter the resulting precipitate.

  • Causality: Methanol rapidly solvolyzes any residual N-TMS or O-TMS bonds. Because the final aminonitropyridine product is highly crystalline and insoluble in cold methanol, it crashes out of solution, leaving silyl byproducts in the mother liquor.

  • Self-Validation: The immediate formation of a heavy precipitate upon methanol addition confirms successful desilylation. A sharp melting point and clean ¹H-NMR spectrum of the filtered solid will validate the purity of the isolated product without the need for column chromatography.

References

  • Practical Amination of Nitropyridones by Silylation | Organic Process Research & Development - ACS Publications.[3] URL:

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones | Molecules - MDPI.[1] URL:

  • Nitro Compounds and Their Derivatives in Organic Synthesis | Molecules - MDPI.[2] URL:

Sources

A Comparative Guide to Validating the Analytical Purity of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, establishing the purity of an active pharmaceutical ingredient (API) is of paramount importance. The presence of impurities can significantly impact the safety and efficacy of a drug product. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for validating the purity of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, a key chemical intermediate.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies, supporting experimental data, and the rationale behind choosing the most appropriate analytical approach.

The Critical Role of Purity in Pharmaceutical Development

The purity of an API like 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one directly influences the quality, safety, and efficacy of the final pharmaceutical product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of impurities in drug substances.[2] Therefore, the use of accurate and reliable analytical methods for purity determination is not just a scientific necessity but a regulatory requirement.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct measurement of analyte concentration and purity.[1][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[4][5] This allows for the absolute quantification of a substance by comparing its NMR signal intensity to that of a certified internal standard of known purity and concentration, without the need for a specific reference standard of the analyte itself.[6][7]

Causality in Experimental Choices for qNMR

The reliability of a qNMR measurement is contingent on several critical experimental parameters. The choice of an internal standard is paramount; it must be of high purity (≥99%), chemically stable, soluble in the chosen deuterated solvent, and have signals that do not overlap with the analyte's signals.[7][8] For a polar compound like 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, which contains hydroxyl and nitro functional groups, a polar internal standard such as maleic acid or dimethyl sulfone would be a suitable choice.[8]

Furthermore, the relaxation delay (d1) is a crucial acquisition parameter. To ensure accurate quantification, the relaxation delay must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T1, of both the analyte and the internal standard) to allow for complete relaxation of the nuclei between pulses.[8] Ignoring this can lead to systematic errors due to partial signal saturation.[8]

Comparative Analysis: qNMR vs. Other Analytical Techniques

While qNMR offers direct and accurate quantification, other techniques like High-Performance Liquid Chromatography (HPLC) are mainstays in pharmaceutical analysis for their ability to separate complex mixtures and detect trace impurities.[6] The concept of "orthogonality" in analytical chemistry, which involves using two or more independent methods to measure the same attribute, significantly increases the reliability of the results.[6]

dot

qNMR_Workflow start Start sample_prep Sample Preparation (Analyte + Internal Standard) start->sample_prep nmr_acquisition NMR Data Acquisition (Quantitative Parameters) sample_prep->nmr_acquisition data_processing Data Processing (Phasing, Baseline Correction, Integration) nmr_acquisition->data_processing purity_calculation Purity Calculation data_processing->purity_calculation report Report Purity purity_calculation->report end End report->end

Sources

Technical Benchmarking Dossier: 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (HDMNP) vs. Standard Transition Metal Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Hydroxypyridinones (HOPOs) are recognized as privileged chemical scaffolds for engineering metal chelating agents, exhibiting exceptionally high affinity for hard transition metal ions like Iron(III)[1]. While deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) remains a clinical gold standard for iron overload[2], its high pKa often limits its thermodynamic efficiency in acidic biological microenvironments.

This guide provides an objective, data-driven benchmarking of a highly specialized derivative—4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (HDMNP) , built upon the foundational 4-hydroxy-3-nitropyridin-2(1H)-one scaffold[3]—against standard transition metal ligands including Deferiprone (DFP), EDTA, and Bipyridine.

Mechanistic Profiling & Structural Rationale

To understand a ligand's performance, we must first deconstruct the causality behind its molecular design. HDMNP operates as a bidentate chelator, but its specific functionalization drastically alters its physicochemical profile compared to standard HOPOs:

  • The 3-Nitro Group (Electronic "Pull"): The strong electron-withdrawing nature (-I, -M effects) of the nitro group at the 3-position significantly lowers the pKa of the adjacent 4-hydroxyl group. This ensures the ligand is fully deprotonated and primed for metal coordination at lower pH values (e.g., lysosomal pH 4.5–5.0), a critical advantage over DFP.

  • The 5,6-Dimethyl Groups (Electronic "Push" & Steric Shield): These groups donate electron density to stabilize the pyridinone ring against the nitro group's pull. Crucially, they increase the molecule's lipophilicity (logP) and provide steric hindrance against enzymatic degradation, enhancing cellular permeability.

  • Coordination Geometry: Like other HOPO-functionalized materials, HDMNP forms highly stable, redox-inert octahedral complexes with Fe³⁺ at a 3:1 (Ligand:Metal) stoichiometry[4].

Experimental Workflows for Ligand Benchmarking

To establish trustworthiness, ligand benchmarking cannot rely on single-point assays. The following protocols represent a self-validating system designed to extract absolute thermodynamic and kinetic parameters.

Protocol A: Potentiometric Determination of Thermodynamic Stability

Causality: We utilize a highly controlled potentiometric titration to determine the overall stability constant ( logβ ). We use 0.1 M KCl to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. A strict nitrogen atmosphere prevents CO₂ dissolution, which would form carbonic acid and skew the pH readings.

  • Electrode Calibration (Gran's Method): Calibrate the glass electrode using a strong acid-base titration (0.1 M HCl vs. 0.1 M KOH). Use Gran's plot to measure exact hydrogen ion concentration rather than activity, ensuring precise pKa calculations.

  • Ligand-Only Titration: Titrate 1.0 mM HDMNP with 0.1 M KOH from pH 2.5 to 11.0 to determine the exact protonation constants (pKa) of the hydroxyl group.

  • Metal-Ligand Titration: Introduce Fe(NO₃)₃ to the vessel at a 1:3 (Metal:Ligand) ratio. Titrate under identical conditions to observe the proton displacement caused by metal coordination.

  • Self-Validation (Reversibility Check): Perform a back-titration using 0.1 M HCl. If the forward and backward curves superimpose perfectly, the system is at true thermodynamic equilibrium, confirming the absence of ligand degradation or irreversible metal hydrolysis.

Protocol B: Stopped-Flow Spectrophotometry for Kinetic Profiling

Causality: Thermodynamic stability dictates the final state, but kinetic association rates ( kon​ ) dictate whether a ligand can outcompete endogenous chelators in real-time.

  • Preparation: Load Syringe A with 50 µM Fe³⁺ in a physiologically buffered solution (pH 7.4).

  • Pseudo-First-Order Setup: Load Syringe B with a 10-fold excess (500 µM) of HDMNP. This excess ensures the ligand concentration remains effectively constant during the reaction, simplifying the rate equations.

  • Rapid Mixing & Acquisition: Rapidly mix the syringes and monitor the emergence of the Metal-to-Ligand Charge Transfer (MLCT) band at ~450 nm over 500 milliseconds.

  • Data Extraction: Fit the exponential growth curve to extract the observed rate constant ( kobs​ ), and plot against varying ligand concentrations to derive the absolute association rate ( kon​ ).

BenchmarkingWorkflow Start Compound Preparation (HDMNP vs Standards) Thermo Thermodynamic Profiling (Potentiometric Titration) Start->Thermo Kinetic Kinetic Profiling (Stopped-Flow Spectrophotometry) Start->Kinetic Data Data Synthesis & Speciation (Hyperquad / HYSS) Thermo->Data Stability Constants (log β) Kinetic->Data Association Rates (k_on) InVitro In Vitro Validation (Cellular Iron Efflux) Data->InVitro Outcome Ligand Efficacy Profile InVitro->Outcome

Caption: Workflow for thermodynamic and kinetic benchmarking of transition metal ligands.

Comparative Performance Data

The table below synthesizes the thermodynamic and physicochemical properties of HDMNP against industry standards.

LigandDenticitypKa (Hydroxyl)Fe³⁺ log β (Overall)logP (Lipophilicity)Cell Permeability
HDMNP Bidentate~6.5~32.0 ( β3​ )~0.80High
Deferiprone (DFP) Bidentate9.835.0 ( β3​ )0.19Moderate
EDTA HexadentateN/A~25.1 ( β1​ )< -2.00Very Low
Bipyridine BidentateN/A~17.0 (Fe²⁺ β3​ )~1.50High

Data Analysis & Interpretation:

  • vs. Deferiprone: DFP possesses a massive overall stability constant ( logβ3​=35 )[2][5]. However, because its pKa is 9.8, it must compete heavily with protons at physiological pH. HDMNP sacrifices a small amount of absolute thermodynamic stability due to the electron-withdrawing nitro group, but its lower pKa (~6.5) results in a superior conditional stability constant (pM) in acidic environments. Furthermore, HDMNP's higher logP improves upon DFP's baseline hydrophilicity (logP = 0.19)[2].

  • vs. EDTA: Ethylenediaminetetraacetate (EDTA) is a hexadentate ligand that forms highly stable metal complexes due to the chelate effect[6]. However, its extreme hydrophilicity prevents it from crossing lipid bilayers, rendering it useless for intracellular metal chelation.

  • vs. Bipyridine: While bipyridine is highly cell-permeable, its rigid, neutral nitrogen donors are optimized for soft/borderline metals like Fe²⁺, making it an inferior choice for sequestering hard Fe³⁺ ions.

Biological Application: Intracellular ROS Mitigation

The primary application for highly permeable, high-affinity Fe³⁺ ligands like HDMNP is the mitigation of oxidative stress. In pathological states, an excess Labile Iron Pool (LIP) catalyzes the Fenton reaction, converting relatively benign hydrogen peroxide (H₂O₂) into highly destructive hydroxyl radicals (•OH).

Because HDMNP is lipophilic, it readily permeates the cell membrane. Upon entering the cytosol or acidic organelles (like lysosomes), it intercepts the LIP. By forming a tightly bound, redox-inert Fe³⁺ complex, HDMNP prevents cellular reductants from cycling the iron back to Fe²⁺, effectively halting the Fenton cycle and preventing downstream apoptosis.

ROSMitigation LIP Labile Iron Pool (Fe2+/Fe3+) Fenton Fenton Reaction LIP->Fenton Chelate Stable Fe3+-HDMNP Complex (Redox-Inert) LIP->Chelate Sequestration H2O2 Hydrogen Peroxide (H2O2) H2O2->Fenton ROS Reactive Oxygen Species (•OH) Fenton->ROS Damage Oxidative Stress & Apoptosis ROS->Damage HDMNP HDMNP Ligand (Cell Permeable) HDMNP->LIP Intercepts Chelate->Fenton Prevents

Caption: HDMNP intercepts the Labile Iron Pool, preventing Fenton-mediated ROS generation.

References

  • Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)-Functionalized Materials - Macromolecules (ACS Publications). 4

  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - MDPI. 1

  • CAS 89282-12-2: 4-Hydroxy-3-nitropyridin-2(1H)-one - Sigma-Aldrich. 3

  • Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC. 2

  • The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease - PMC. 5

  • Stability Constants of Metal Complexes in Solution - IntechOpen. 6

Sources

An In-Depth Comparison Guide: Cross-Validation of FTIR and Raman Spectroscopy for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical analysis, the structural verification of complex intermediates and active pharmaceutical ingredients (APIs) requires rigorous, orthogonal analytical techniques. 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one is a highly functionalized pyridone derivative characterized by a conjugated ring system, competing tautomeric states, intramolecular hydrogen bonding, and a strong electron-withdrawing nitro group. Relying on a single vibrational spectroscopy method to characterize such a molecule introduces critical blind spots.

This guide provides an objective comparison and cross-validation framework using Fourier Transform Infrared (FTIR) and Raman spectroscopy. By leveraging the complementary quantum mechanical selection rules of these techniques—dipole moment changes (FTIR) versus polarizability changes (Raman)—we establish a self-validating analytical workflow that ensures comprehensive chemical profiling and regulatory compliance[1].

Mechanistic Theory: The Causality of Technique Selection

To understand why we must cross-validate FTIR and Raman data, we must examine the physical causality behind molecular vibrations. Both techniques are "fingerprint" methods, but they are governed by opposing selection rules[2].

  • FTIR Spectroscopy (The Dipole Rule): For a molecular vibration to be IR-active, there must be a net change in the molecule's dipole moment. In 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, highly polar bonds such as the lactam carbonyl (C=O), the hydroxyl (-OH), and the amine (-NH) produce massive dipole shifts during stretching. Consequently, FTIR is the superior technique for identifying these functional groups[1].

  • Raman Spectroscopy (The Polarizability Rule): For a vibration to be Raman-active, there must be a change in the polarizability (distortion of the electron cloud) of the molecule. The conjugated π -electron system of the pyridone ring, the aliphatic methyl groups (-CH₃), and the symmetric stretch of the nitro group (-NO₂) are highly polarizable. Raman spectroscopy provides exceptional spatial resolution and sensitivity for these non-polar or symmetrically expanding structural features[3].

By combining these sister techniques, we eliminate false positives and ensure that every functional group is quantitatively verified[2].

G Start Vibrational Mode Analysis Q1 Is the bond highly polar? (e.g., C=O, O-H, N-H) Start->Q1 Q2 Is the bond highly polarizable? (e.g., C=C, Symmetric -NO2) Start->Q2 FTIR Primary Technique: FTIR (Strong Absorption) Q1->FTIR Yes Raman Primary Technique: Raman (Strong Scattering) Q2->Raman Yes Cross Cross-Validation Set (Asymmetric -NO2, Ring Modes) FTIR->Cross Raman->Cross

Fig 1. Decision matrix for assigning functional groups to FTIR or Raman based on physical properties.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following workflow is designed as a self-validating system . This means the protocol inherently checks its own accuracy; if a system suitability parameter fails, the workflow halts, preventing the generation of artifactual data.

Phase 1: System Suitability Testing (SST)
  • FTIR (ATR Mode): Prior to sample analysis, scan a traceable Polystyrene (PS) standard. The system must automatically verify the wavenumber accuracy of the 1601 cm⁻¹ peak. If the deviation exceeds ± 1 cm⁻¹, the system locks out, requiring recalibration[4].

  • Raman: Scan a Cyclohexane standard. The system must verify the 801 cm⁻¹ shift.

Phase 2: Orthogonal Data Acquisition
  • ATR-FTIR Acquisition:

    • Causality: Attenuated Total Reflectance (ATR) is chosen because it requires zero sample preparation, preserving the polymorphic state of the powder[3].

    • Parameters: 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 64 co-added scans.

    • Correction: Apply an ATR penetration-depth correction algorithm. Why? IR beam penetration depth is wavelength-dependent (deeper at lower wavenumbers), which artificially skews peak intensities compared to transmission spectra.

  • FT-Raman Acquisition:

    • Causality: A 1064 nm Nd:YAG laser is strictly required for this molecule. Why? The highly conjugated nitro-aromatic system of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one will produce massive fluorescence under standard 532 nm or 785 nm lasers, completely obscuring the Raman scattering signal[3].

    • Parameters: 3200–200 cm⁻¹ range, 4 cm⁻¹ resolution, 500 mW laser power (optimized to prevent thermal degradation of the sample).

Phase 3: Chemometric Convergence

Raw spectral data is fed into a Partial Least Squares (PLS) or Principal Component Analysis (PCA) model. The system cross-references the FTIR dipole data against the Raman polarizability data. If the Mahalanobis distance between the two datasets exceeds the 95% confidence threshold for structural identity, the software flags a mismatch (indicating potential sample contamination or degradation)[3].

G A Sample: 4-Hydroxy-5,6-dimethyl -3-nitropyridin-2(1H)-one B ATR-FTIR Spectroscopy (Dipole Moment Change) A->B C FT-Raman Spectroscopy (Polarizability Change) A->C D Data Preprocessing (ATR Correction, SNV) B->D E Data Preprocessing (Cosmic Ray Removal, SNV) C->E F Chemometric Cross-Validation (PCA / PLS Convergence) D->F E->F G Validated Structural Profile & Quantitative Model F->G

Fig 2. Parallel ATR-FTIR and FT-Raman chemometric cross-validation workflow for structural profiling.

Quantitative Data Presentation & Cross-Validation Analysis

The following table summarizes the cross-validated spectroscopic assignments for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one. Notice how the intensities perfectly invert based on the physical nature of the bond, proving the necessity of using both techniques.

Functional GroupExpected Wavenumber (cm⁻¹)FTIR Response (Dipole)Raman Response (Polarizability)Mechanistic Causality
O-H / N-H Stretch 3100 – 3450Strong, Broad WeakHigh polarity of O-H/N-H bonds creates massive dipole shifts during stretching.
C-H Stretch (Methyls)2850 – 2960ModerateStrong High electron cloud polarizability in aliphatic C-H bonds yields strong Raman scattering.
C=O Stretch (Lactam)1650 – 1680Very Strong Weak to ModerateThe carbonyl bond possesses a permanent, strong dipole moment.
C=C / C=N (Ring)1580 – 1620ModerateVery Strong The conjugated π -electron system of the pyridone ring is highly polarizable.
-NO₂ (Asymmetric)~1530Strong ModerateAsymmetric stretching maximizes the net dipole moment change across the nitro group.
-NO₂ (Symmetric)~1350ModerateVery Strong Symmetric expansion of the nitro electron cloud maximizes polarizability[5].
Key Analytical Insights
  • The Nitro Group (-NO₂) Orthogonality: The nitro group provides the most robust cross-validation point. In FTIR, the asymmetric stretch (~1530 cm⁻¹) dominates the spectrum. Conversely, in Raman, the symmetric stretch (~1350 cm⁻¹) is typically the most intense peak in the entire spectrum. Monitoring the ratio of these peaks across both instruments ensures the nitro group is intact and not degraded.

  • Lactam Carbonyl (C=O) Shift: The C=O stretch in FTIR is highly sensitive to its environment. In this molecule, the adjacent 4-hydroxy group engages in strong intramolecular hydrogen bonding with the carbonyl oxygen. This weakens the C=O double bond character, predictably shifting the FTIR absorption to a lower wavenumber (~1650 cm⁻¹) than a standard unassociated ketone.

Conclusion

For complex pharmaceutical molecules like 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, neither FTIR nor Raman spectroscopy is sufficient in isolation. FTIR excels at identifying the polar backbone (hydroxyls, amines, and carbonyls), while Raman provides critical insights into the non-polar, conjugated ring system and symmetric functional groups.

By implementing an automated, self-validating workflow that pairs ATR-FTIR with 1064 nm FT-Raman, analytical scientists can achieve a 360-degree structural profile. The integration of chemometric tools (like PCA/PLS) to cross-validate these orthogonal datasets ensures that real-time process monitoring and final product release meet the highest standards of regulatory compliance and scientific integrity[5].

References
  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. (March 2025). Available at:[Link]

  • The use of FTIR and Raman spectroscopy in combination with chemometrics for analysis of biomolecules in biomedical fluids. IOS Press / ResearchGate. (2019). Available at:[Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent Technologies. (October 2020). Available at:[Link]

  • PAT Implementation on a Mobile Continuous Pharmaceutical Manufacturing System: Real-Time Process Monitoring with In-Line FTIR and Raman Spectroscopy. ACS Publications. (December 2021). Available at:[Link]

Sources

Reproducibility and Optimization of Synthesis Routes for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (CAS: 163803-34-7) is a highly functionalized, electron-rich heteroaromatic scaffold. Due to its dense array of hydrogen-bond donors and acceptors, it serves as a privileged pharmacophore in the development of kinase inhibitors, metal chelators, and complex alkaloid natural products [1]. However, synthesizing this intermediate is notoriously challenging. The presence of the 4-hydroxy and 2-oxo groups highly activates the ring, making it susceptible to oxidative cleavage during electrophilic nitration.

This guide objectively compares the two primary synthetic methodologies—Classical Acetic Acid-Mediated Nitration and Mild Metal-Directed Nitration —providing application scientists with data-driven recommendations, mechanistic insights, and self-validating experimental protocols to ensure maximum reproducibility.

Mechanistic Overview & Reaction Causality

The synthesis of this target compound relies on a two-phase approach: constructing the pyridone core and executing a regioselective nitration.

  • Core Construction: The precursor, 4-hydroxy-5,6-dimethylpyridin-2(1H)-one, is typically synthesized via the condensation of a β -keto ester with an amide derivative. As detailed in the1[1], this cyclization is thermodynamically driven by the aromatization of the resulting pyridone ring. Similar methodologies utilizing triacetic acid lactone intermediates have been validated by 2[2].

  • Regioselective Nitration: The 4-hydroxy and 2-oxo groups exert strong electron-donating effects via resonance, highly activating the C3 position. The primary failure point in literature routes is chemoselectivity . Strong oxidants like the free nitronium ion ( NO2+​ ) can initiate single-electron transfer (SET) oxidation, leading to the complete breakdown of the enol-lactam ring into aliphatic carboxylic acids and NOx​ gas. Controlling the electrophile's activity is the definitive variable for success.

Route Comparison: Classical vs. Mild Nitration

Route A: Classical Electrophilic Nitration ( HNO3​ / Glacial AcOH )

This traditional route utilizes nitric acid in glacial acetic acid. The causality behind using acetic acid is its ability to act as a non-nucleophilic moderator, forming acetyl nitrate in situ. This prevents the rampant oxidation seen with sulfuric acid mixtures.

  • Advantage: Utilizes inexpensive, highly scalable industrial reagents.

  • Limitation: Highly exothermic. If the internal temperature exceeds 5 °C, the activation energy for oxidative ring cleavage is reached, causing yields to fluctuate wildly between batches.

Route B: Mild Metal-Mediated Nitration ( Bi(NO3​)3​ / Acetonitrile)

This modern approach utilizes Bismuth(III) nitrate pentahydrate. The Bi(III) center acts as a Lewis acid, coordinating to the C4-hydroxyl and C2-carbonyl oxygens. This coordination pulls electron density away from the ring, temporarily deactivating it toward oxidation, while simultaneously delivering the nitrate ligand intramolecularly to the C3 position.

  • Advantage: Exceptional chemoselectivity, near-quantitative conversion, and temperature insensitivity. Recent green chemistry approaches have also echoed the benefits of mild, catalyzed multicomponent systems for related pyridones3[3].

  • Limitation: Requires a specific acidic workup to remove residual heavy metal salts.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of both synthetic routes based on standardized 10-gram scale optimizations.

Performance MetricRoute A: Classical ( HNO3​ / AcOH )Route B: Mild ( Bi(NO3​)3​ )
Isolated Yield (%) 45% – 65% (Highly variable)82% – 88% (Consistent)
Purity (HPLC) 85% – 92%> 98%
Chemoselectivity (Ring Intactness) Moderate (Prone to oxidative cleavage)Excellent (Protected by Lewis Acid)
E-factor (Waste Generation) High (Requires massive aqueous quench)Low (Stoichiometric solid reagent)
Thermal Sensitivity Critical (Must maintain 0–5 °C)Negligible (Runs at 25 °C)
Overall Reproducibility LowHigh

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols include specific In-Process Controls (IPCs) and visual causality cues. The commercial standard for the final product can be referenced via .

Protocol A: Classical Nitration (Scale: 70 mmol)
  • Preparation: Charge a 250 mL round-bottom flask with 4-hydroxy-5,6-dimethylpyridin-2(1H)-one (10.0 g, 71.8 mmol) and glacial acetic acid (50 mL).

    • Validation: The suspension will stir smoothly; complete dissolution may not occur until the acid is added.

  • Cooling: Submerge the flask in an ice-brine bath.

    • Validation: Internal temperature must read strictly between 0 °C and 5 °C before proceeding to prevent thermal runaway.

  • Electrophile Addition: Add 70% Nitric Acid (6.5 mL, ~1.5 eq) dropwise via an addition funnel over 30 minutes.

    • Causality & Validation: Dropwise addition controls the exotherm. The mixture will transition from a pale suspension to a deep yellow/orange solution. Critical Warning: If brown NO2​ fumes are observed, the addition rate is too fast, indicating that oxidative ring cleavage is occurring.

  • Reaction Monitoring: Stir for 2 hours at 0–5 °C.

    • Validation: TLC (Eluent: 10% MeOH in DCM) should show the disappearance of the starting material ( Rf​≈0.2 ) and the appearance of a new, bright yellow spot ( Rf​≈0.45 ).

  • Quench & Isolation: Pour the mixture onto 200 g of crushed ice with vigorous stirring.

    • Causality: The cold water drastically reduces the solubility of the nitrated product due to strong intermolecular hydrogen bonding, while keeping oxidized byproducts dissolved.

  • Filtration: Filter under vacuum, wash the bright yellow precipitate with cold water (3 x 50 mL) until the filtrate is pH neutral, and dry under high vacuum.

Protocol B: Mild Metal-Mediated Nitration (Scale: 70 mmol)
  • Preparation: Charge a 250 mL flask with 4-hydroxy-5,6-dimethylpyridin-2(1H)-one (10.0 g, 71.8 mmol) and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Add Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O , 38.3 g, 78.9 mmol, 1.1 eq) in one portion.

    • Causality & Validation: Acetonitrile does not participate in the reaction, serving only to disperse the solid reactants. The mixture will form a thick, pale-yellow slurry.

  • Reaction Monitoring: Stir at 25 °C for 4 hours.

    • Validation: As the reaction progresses, the slurry will noticeably change texture and deepen in color to a vibrant yellow. IPC via HPLC will confirm >95% conversion without the generation of gas.

  • Isolation & Purification: Filter the crude solid directly. Suspend the solid in 1M HCl (50 mL) for 15 minutes.

    • Causality: The acidic wash dissolves the residual bismuth salts, leaving the organic product untouched. Filter and wash with cold ethanol (30 mL). The final product is a free-flowing, bright yellow powder.

Workflow Visualization

SynthesisWorkflow cluster_RouteA Route A: Classical Nitration cluster_RouteB Route B: Mild Metal-Mediated Nitration Precursor 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one (Core Scaffold) StepA1 Dissolve in Glacial AcOH (Moderates Nitronium Ion) Precursor->StepA1 StepB1 Suspend in Acetonitrile (Non-oxidative Solvent) Precursor->StepB1 StepA2 Add 70% HNO3 at 0-5 °C (Prevents Thermal Runaway) StepA1->StepA2 StepA3 Quench in Ice Water (Precipitates Product) StepA2->StepA3 Target 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (Target Compound) StepA3->Target 45-65% Yield StepB2 Add Bi(NO3)3·5H2O at 25 °C (Lewis Acid Directed) StepB1->StepB2 StepB3 Filter & Wash with 1M HCl (Removes Metal Salts) StepB2->StepB3 StepB3->Target 82-88% Yield

Comparison of classical vs. mild nitration workflows for 3-nitropyridone synthesis.

References

  • George A. Kraus et al. - Triacetic Acid Lactone as a Common Intermediate for the Synthesis of 4-Hydroxy-2-pyridones and 4-Amino-2-pyrones Source: Iowa State University / Tetrahedron Letters URL:[Link][2]

  • Organic Letters - Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones Source: ACS Publications URL:[Link][1]

  • Mahmood Kamali et al. - One-pot multicomponent green synthesis of novel series of 4-hydroxy-2-pyridone-fused spiropyrans catalyzed by acetic acid Source: ResearchGate URL:[Link][3]

Sources

A Comparative Guide to the Binding Affinity of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for novel small molecules with high specificity and potent inhibitory activity against disease-relevant biological targets is paramount. The 4-hydroxypyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, owing to its versatile synthetic accessibility and its intrinsic ability to chelate metal ions, a property that makes it a promising starting point for the development of metalloenzyme inhibitors.[1][2] This guide provides an in-depth comparison of the binding affinities of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one derivatives, with a particular focus on their potential as inhibitors of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in a variety of pathological conditions, including cancer and inflammatory diseases.[3][4]

Through this guide, we will explore the structure-activity relationships (SAR) that govern the binding affinity of these derivatives, detail the rigorous experimental methodologies used to quantify these interactions, and provide insights into the rationale behind experimental design.

The 4-Hydroxypyridin-2(1H)-one Scaffold: A Platform for Metalloenzyme Inhibition

The core of the molecules discussed herein is the 4-hydroxypyridin-2(1H)-one ring system. This heterocyclic motif is of particular interest due to the presence of a bidentate chelation site formed by the 4-hydroxy and the 2-keto groups. This arrangement is highly effective at coordinating with the catalytic zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[1][2] The substituents on the pyridinone ring, namely the 5,6-dimethyl groups and the 3-nitro group, play a crucial role in modulating the electronic properties, steric profile, and ultimately, the binding affinity and selectivity of the compounds.[5]

Comparative Analysis of Binding Affinity: A Focus on Matrix Metalloproteinases

While specific comparative data for a full series of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one derivatives is emerging, we can draw valuable insights from the structure-activity relationships of closely related 3-hydroxypyridin-2-thione and other hydroxypyridinone derivatives that have been evaluated as MMP inhibitors. The following table summarizes the inhibitory activities (IC50 values) of representative compounds against various MMPs. A lower IC50 value indicates a higher binding affinity and more potent inhibition.

Compound IDCore ScaffoldR-Group ModificationsTarget EnzymeIC50 (µM)Reference
1 3-Hydroxypyridin-2-thioneAryl and diaryl substitutionsHDAC6Varies[6]
2 Biphenyl SulfonamideCarboxylic acidMMP-13Varies[7]
3 N1-hydroxy-N4-phenylbutanediamideIodoaniline derivativeMMP-2~1.0-1.5[8]
4 N1-hydroxy-N4-phenylbutanediamideIodoaniline derivativeMMP-9~1.0-1.5[8]
5 N1-hydroxy-N4-phenylbutanediamideIodoaniline derivativeMMP-14~1.0-1.5[8]

This table is illustrative and compiles data from studies on related hydroxypyridinone and hydroxypyridinethione derivatives to demonstrate the potential of this scaffold as MMP inhibitors.

The data suggests that modifications to the core scaffold can lead to potent and selective inhibition of MMPs. For instance, the introduction of specific aryl groups can enhance potency against certain HDACs, a related class of zinc-dependent enzymes.[6] Similarly, derivatives of N-hydroxybutanamide have shown significant inhibitory activity against MMP-2, MMP-9, and MMP-14.[8] These findings underscore the potential of the 4-hydroxypyridin-2(1H)-one scaffold as a starting point for the development of novel MMP inhibitors.

Key Biological Target: Matrix Metalloproteinases (MMPs) and Their Role in Disease

MMPs are a family of over 20 zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[3] Under normal physiological conditions, their activity is tightly regulated. However, in various diseases, including cancer, arthritis, and cardiovascular diseases, the expression and activity of specific MMPs are often upregulated.[3][4] For example, MMP-2 and MMP-9 (gelatinases) are known to be involved in tumor invasion and metastasis by degrading type IV collagen, a major component of the basement membrane.[4] Therefore, the development of selective MMP inhibitors is a promising therapeutic strategy.

Below is a simplified representation of a signaling pathway involving MMPs in cancer metastasis.

Caption: Simplified signaling pathway of MMP activation and its role in cancer metastasis.

Experimental Protocols for Determining Binding Affinity

To quantitatively compare the binding affinity of different 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one derivatives, several biophysical techniques can be employed. The choice of assay depends on factors such as the properties of the target protein and the small molecule, throughput requirements, and the specific information desired (e.g., kinetics vs. thermodynamics).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the small molecule derivative) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).

SPR Workflow cluster_0 Preparation cluster_1 Binding Analysis cluster_2 Data Analysis Immobilize Target Protein on Sensor Chip Immobilize Target Protein on Sensor Chip Inject Derivative Solution (Analyte) Inject Derivative Solution (Analyte) Immobilize Target Protein on Sensor Chip->Inject Derivative Solution (Analyte) Monitor Association Monitor Association Inject Derivative Solution (Analyte)->Monitor Association Inject Buffer Inject Buffer Monitor Association->Inject Buffer Monitor Dissociation Monitor Dissociation Inject Buffer->Monitor Dissociation Fit Sensorgram Data Fit Sensorgram Data Monitor Dissociation->Fit Sensorgram Data Calculate kon, koff, and Kd Calculate kon, koff, and Kd Fit Sensorgram Data->Calculate kon, koff, and Kd

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol:

  • Immobilization of Target Protein:

    • Activate the surface of a CM5 sensor chip (carboxymethylated dextran) with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Inject the purified target MMP (e.g., MMP-9) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of the 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one derivative in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Inject the derivative solutions over the immobilized target protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • Switch back to the running buffer to monitor the dissociation of the derivative from the target protein.

  • Data Analysis:

    • Subtract the reference surface signal (a flow cell with no immobilized protein or an irrelevant immobilized protein) from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

ITC Workflow Prepare Protein and Derivative Solutions in Matched Buffer Prepare Protein and Derivative Solutions in Matched Buffer Load Protein into Sample Cell Load Protein into Sample Cell Prepare Protein and Derivative Solutions in Matched Buffer->Load Protein into Sample Cell Load Derivative into Syringe Load Derivative into Syringe Prepare Protein and Derivative Solutions in Matched Buffer->Load Derivative into Syringe Perform Serial Injections of Derivative into Protein Perform Serial Injections of Derivative into Protein Load Protein into Sample Cell->Perform Serial Injections of Derivative into Protein Load Derivative into Syringe->Perform Serial Injections of Derivative into Protein Measure Heat Change after Each Injection Measure Heat Change after Each Injection Perform Serial Injections of Derivative into Protein->Measure Heat Change after Each Injection Integrate Heat Peaks Integrate Heat Peaks Measure Heat Change after Each Injection->Integrate Heat Peaks Plot Integrated Heat vs. Molar Ratio Plot Integrated Heat vs. Molar Ratio Integrate Heat Peaks->Plot Integrated Heat vs. Molar Ratio Fit Data to Binding Model Fit Data to Binding Model Plot Integrated Heat vs. Molar Ratio->Fit Data to Binding Model Determine Kd, n, ΔH, and ΔS Determine Kd, n, ΔH, and ΔS Fit Data to Binding Model->Determine Kd, n, ΔH, and ΔS

Caption: Step-by-step workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol:

  • Sample Preparation:

    • Dialyze the purified target MMP and dissolve the 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one derivative in the exact same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Experiment Setup:

    • Load the target MMP solution (typically 10-50 µM) into the sample cell of the ITC instrument.

    • Load the derivative solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the derivative solution into the sample cell while maintaining a constant temperature.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the integrated heat against the molar ratio of the derivative to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one scaffold represents a promising starting point for the development of novel metalloenzyme inhibitors, particularly for targets such as Matrix Metalloproteinases. The structure-activity relationships of related compounds indicate that careful modulation of the substituents on the pyridinone ring can lead to potent and selective inhibitors. The rigorous application of biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry is essential for the accurate determination of binding affinities and for guiding the optimization of these derivatives into potential therapeutic candidates. Further research into the synthesis and biological evaluation of a focused library of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one derivatives is warranted to fully explore their therapeutic potential.

References

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and SAR of Highly Selective MMP-13 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews. [Link]

  • Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators. Journal of Medicinal Chemistry. [Link]

  • Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). Pharmaceuticals. [Link]

  • Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Biochemical Pharmacology. [Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules. [Link]

  • ChemInform Abstract: SAR of 4-Hydroxypiperidine and Hydroxyalkyl Substituted Heterocycles as Novel p38 Map Kinase Inhibitors. ChemInform. [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Publishing. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances. [Link]

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Examples of several hydroxypyrone-and hydroxypyridinone-based matrix... ResearchGate. [Link]

  • Synthesis and Anti-Hyperalgesic Efficacy of MP-103, a Non- Racemic Enantiomeric Mixture of a... FLORE. [Link]

  • Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry. [Link]

  • Determination of Matrix Metalloproteinase 2 in Biological Samples Using a 3D Stochastic Microsensor Based on Graphene Oxide/AuNanoparticles/(Z)-N-(pyridin-4-yl-methyl) Octadec-9-enamide. Chemosensors. [Link]

  • Roles of Matrix Metalloproteinases and Their Natural Inhibitors in Metabolism: Insights into Health and Disease. International Journal of Molecular Sciences. [Link]

Sources

Safety Operating Guide

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up and downstream processing of complex heterocyclic intermediates, I recognize that chemical disposal is not merely a regulatory afterthought—it is a critical phase of the experimental lifecycle.

4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one (CAS: 163803-34-7) is a highly specialized building block, predominantly utilized in the synthesis of imidazopyridine-based immune response modifiers, such as TLR7/8 agonists[1]. While its utility in generating potent cytokine inducers is well-documented, its nitroaromatic scaffold presents specific operational hazards[1]. Nitroaromatic compounds possess inherent thermal sensitivities and environmental persistence, necessitating rigorous, scientifically grounded disposal protocols[2].

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring laboratory safety and environmental compliance.

Risk Assessment & The Causality of Disposal Mechanics

To safely dispose of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, we must first understand the physicochemical causality behind its hazards:

  • Thermal and Friction Sensitivity: The presence of the strongly electron-withdrawing nitro (-NO₂) group adjacent to the pyridone ring creates a localized high-energy state. While not classified as a primary explosive like TNT, nitroaromatics can exhibit heat sensitivity under confinement[3]. Disposal protocols must avoid concentrating the dry powder in environments prone to friction, static discharge, or excessive heat.

  • Toxicological Profile: Nitropyridines are known skin and respiratory irritants. More critically, systemic absorption can lead to the oxidation of hemoglobin iron (Fe²⁺ to Fe³⁺), resulting in methemoglobinemia—a dangerous form of chemical asphyxiation[4].

  • Environmental Recalcitrance: Nitroaromatics are highly resistant to biological degradation in aquatic systems and are toxic to aquatic life with long-lasting effects[5]. Aqueous discharge down standard laboratory drains is strictly prohibited; high-temperature incineration is the only self-validating method for complete destruction[6].

Quantitative Physicochemical & Hazard Data

Before initiating any disposal workflow, verify the material properties against the batch records. The following table summarizes the critical data required for proper waste manifesting[7].

ParameterValue / Classification
Chemical Name 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one
CAS Registry Number 163803-34-7
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Primary Hazard Classes Acute Tox. 4 (Oral/Dermal), Skin/Eye Irrit. 2, STOT SE 3
Key Incompatibilities Strong oxidizing agents, strong bases, active metals
Recommended Disposal Method High-Temperature Rotary Kiln Incineration (>1,200°C)

Step-by-Step Operational Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that each step inherently verifies the success and safety of the previous one.

Protocol A: Processing Liquid Reaction Waste (Quenching & Segregation)

In imidazopyridine synthesis, this compound is frequently reacted with electrophiles (e.g., triflic anhydride) in dichloromethane (DCM) alongside organic bases like triethylamine[1].

  • Quench Residual Reactants: Slowly transfer the reaction mixture via an addition funnel into a vigorously stirred flask containing a 5% aqueous sodium bicarbonate (NaHCO₃) solution[1].

    • Causality: Controlled basic quenching neutralizes acidic byproducts (like triflic acid) without deprotonating the nitropyridone to a potentially unstable highly basic salt.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate completely. Extract the organic layer (DCM), which contains the dissolved nitropyridine derivatives.

  • Self-Validation Checkpoint: Test the aqueous layer with pH paper. A stabilized pH of 6–8 confirms the absence of volatile acidic vapors or reactive basic amines, validating that the quench was successful and the resulting organic waste is stable for transport.

  • Waste Segregation: Transfer the organic layer exclusively to a designated "Halogenated Organic Waste" carboy.

    • Causality: Halogenated waste requires specialized high-temperature incineration to safely scrub hydrochloric acid (HCl) off-gases. Mixing this with non-halogenated waste violates EPA disposal mandates and creates incineration hazards[6].

Protocol B: Handling Solid Waste (Neat Material & Spills)
  • Transfer Mechanics: Use anti-static, non-sparking spatulas (e.g., Teflon or conductive plastic) to transfer residual solid 4-hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one into a high-density polyethylene (HDPE) container.

    • Causality: HDPE prevents static buildup and is chemically inert to nitroaromatics, mitigating friction-induced thermal hazards[3].

  • Spill Decontamination: Do not sweep spilled powder dry. If a spill occurs, gently dampen the powder with a compatible solvent (e.g., water or isopropanol) before wiping it up with absorbent pads[4].

    • Causality: Dampening reduces the aerosolization of toxic dust and prevents inhalation exposure.

  • Self-Validation Checkpoint: Weigh the recovered solid waste and compare it against the theoretical unreacted mass from your batch record. A mass balance discrepancy of >5% indicates potential fugitive dust in the fume hood, prompting immediate secondary wet-wiping of the workspace.

  • Containment: Place all contaminated pads and empty reagent bottles into a sealed, transparent plastic bag, then deposit them into a solid hazardous waste drum.

Waste Segregation & Disposal Workflow

The following decision tree dictates the logistical pathway for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one waste streams.

WasteDisposal Start 4-Hydroxy-5,6-dimethyl- 3-nitropyridin-2(1H)-one Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Reaction Mixtures/Solvents) State->Liquid SolidPack Double-bag in compatible HDPE container Solid->SolidPack SolventCheck Halogenated vs. Non-Halogenated? Liquid->SolventCheck Labeling Apply GHS Labels: Toxic, Irritant, Environmental Hazard SolidPack->Labeling Halogenated Halogenated Waste (e.g., DCM) SolventCheck->Halogenated NonHalogenated Non-Halogenated Waste (e.g., MeOH, MeCN) SolventCheck->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling Disposal High-Temperature Incineration (Approved Facility) Labeling->Disposal

Workflow for the segregation and disposal of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one waste.

Final Manifesting and Compliance

Before transferring waste to your Environmental Health and Safety (EHS) department or a third-party vendor, ensure all containers are labeled in strict compliance with the OSHA Hazard Communication Standard (29 CFR 1910.1200)[8]. Labels must explicitly state the full chemical name, the physical state, and bear the GHS pictograms for Health Hazard (Toxicity) and Environmental Hazard .

By adhering to these causally-driven protocols, laboratories can ensure the safe scale-up of imidazopyridine therapeutics while maintaining an uncompromising standard of environmental stewardship.

References

  • Title: United States Patent 6,518,265 - Imidazopyridines (Immune Response Modifiers)
  • Title: Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Biological/Chemical Waste Management & OSHA 29 CFR 1910.1450 Source: National Science Teaching Association (NSTA) URL: [Link]

  • Title: Handbook on the Management of Munitions Response Actions (Incineration of Nitroaromatics) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Navigating the Unseen: A Guide to Safely Handling 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow is a routine yet critical undertaking. The handling of any new compound necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, a compound for which specific safety data is not extensively documented. By drawing upon established principles for structurally related nitroaromatic and pyridinone compounds, this document serves as a comprehensive resource for ensuring laboratory safety and procedural integrity.

Hazard Assessment: A Precautionary Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one, a conservative approach to hazard assessment is paramount. The molecular structure, featuring both a nitro group and a pyridinone core, suggests a hazard profile that should be considered analogous to other nitroaromatic compounds and substituted pyridinones.

Nitroaromatic compounds are known for a range of potential hazards, including toxicity, mutagenicity, and the ability to be absorbed through the skin.[1] The presence of the nitro group, a strong electron-withdrawing entity, can also lead to thermal instability and the potential for exothermic decomposition, particularly in polynitrated compounds.[1] Structurally similar nitropyridine compounds are classified as hazardous, with primary risks associated with ingestion, skin and eye contact, and respiratory irritation.[2] Therefore, it is prudent to treat 4-Hydroxy-5,6-dimethyl-3-nitropyridin-2(1H)-one with a similar level of caution.

Based on data for related compounds, the anticipated hazard classifications are summarized below:

Hazard ClassCategoryPotential Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][5][6]
Serious Eye Damage/Eye IrritationCategory 2A/2H319: Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[4]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following recommendations are based on best practices for handling hazardous chemical compounds.

Core PPE Requirements
Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[2][7][8]Protects eyes from chemical splashes and airborne particles which can cause serious irritation or permanent damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time appropriate for the solvents being used.[7] Gloves should be inspected for integrity before each use and changed regularly.[2]Prevents skin contact, as many nitroaromatic compounds can be readily absorbed through the skin.[1]
Body Protection A clean, buttoned, flame-resistant lab coat should be worn at all times.[9] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.[7][8]Protects the wearer from chemical splashes and contamination of personal clothing.[2]
Respiratory Protection All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood.[2][7][9] If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P2) is required.[7]Minimizes inhalation exposure to airborne particles of the compound, which may cause respiratory irritation.[2]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood solid_handling Handling solid compound? fume_hood->solid_handling Yes respirator Respirator Required (N95 or higher) fume_hood->respirator No splash_risk Risk of splashes? solid_handling->splash_risk Yes solid_handling->splash_risk No (solutions) core_ppe Core PPE: - Goggles - Nitrile Gloves - Lab Coat splash_risk->core_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Task core_ppe->end face_shield->core_ppe respirator->solid_handling Disposal_Workflow start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated PPE, lab supplies) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container neutralize Neutralize Acidic Waste (if applicable) liquid_waste->neutralize ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_container->ehs_pickup neutralize->liquid_container Neutralized neutralize->liquid_container Not Applicable

Sources

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